Y-29794 tosylate
Description
Properties
IUPAC Name |
[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2OS2.C7H8O3S/c1-18(2)20-14-13-19(22(26)21-12-11-17-27-21)23(24-20)28-16-10-8-6-5-7-9-15-25(3)4;1-6-2-4-7(5-3-6)11(8,9)10/h11-14,17-18H,5-10,15-16H2,1-4H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLUSHFIPGHVIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Y-29794 Tosylate: A Prolyl Endopeptidase Inhibitor Targeting the IRS1-AKT-mTORC1 Pathway in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Y-29794 tosylate, a potent and selective, orally active, non-peptide inhibitor of prolyl endopeptidase (PREP), has emerged as a molecule of significant interest in oncological research, particularly in the context of triple-negative breast cancer (TNBC). This technical guide delineates the core mechanism of action of Y-29794, focusing on its inhibitory effects on the IRS1-AKT-mTORC1 signaling pathway. This document provides a comprehensive overview of the quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Prolyl Endopeptidase (PREP)
Y-29794 acts as a selective and competitive inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP). PREP is a serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. While PREP has various physiological roles, its overexpression has been observed in multiple carcinomas, suggesting a potential role in cancer development and progression.
Y-29794 inhibits PREP in a reversible manner.[1] Its inhibitory activity has been demonstrated in various experimental settings, including in vitro enzyme assays and in vivo models.[1][2]
Impact on the IRS1-AKT-mTORC1 Signaling Pathway
A pivotal aspect of Y-29794's mechanism of action in the context of cancer is its ability to block the IRS1-AKT-mTORC1 signaling pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a common feature of many cancers, including TNBC.
The precise molecular link between PREP inhibition by Y-29794 and the downregulation of the IRS1-AKT-mTORC1 pathway is an area of active investigation. However, studies have shown that treatment with Y-29794 leads to a reduction in the levels of key proteins within this cascade, ultimately inhibiting cancer cell survival and proliferation.[3] Interestingly, while Y-29794's primary target is PREP, evidence suggests that its anticancer effects may also involve other mechanisms, as stable depletion of PREP alone does not fully replicate the downstream effects on the IRS1-AKT-mTORC1 pathway observed with Y-29794 treatment.[3]
Signaling Pathway Diagram
Quantitative Data
The inhibitory effects of Y-29794 have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Y-29794
| Parameter | Value | Species/System | Reference |
| Ki (for PREP) | 0.95 nM | Rat Brain | [1] |
Table 2: Effect of Y-29794 on Triple-Negative Breast Cancer (TNBC) Cell Viability (MTT Assay)
| Cell Line | IC50 (µM) | Treatment Duration | Reference |
| MDA-MB-231 | ~5 | 4 days | [3] |
| MDA-MB-468 | ~5 | 4 days | [3] |
| SUM159PT | ~5 | 4 days | [3] |
| BT549 | ~5 | 4 days | [3] |
| HCC1806 | ~5 | 4 days | [3] |
| Hs578T | >10 | 4 days | [3] |
Note: IC50 values are estimated from graphical data presented in the cited literature.
Table 3: In Vivo Efficacy of Y-29794 in TNBC Xenograft Models
| Cell Line | Treatment Dose & Schedule | Outcome | Reference |
| MDA-MB-231 | 10 mg/kg, oral gavage, daily | Significant reduction in tumor growth | [3] |
| MDA-MB-468 | 10 mg/kg, oral gavage, daily | Significant reduction in tumor growth | [3] |
| SUM159PT | 10 mg/kg, oral gavage, daily | Significant reduction in tumor growth | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
This protocol is based on the methodology described by Perez et al. (2020).
-
Cell Seeding: Seed TNBC cells in a 96-well plate at a density of 2,000 cells per well.
-
Treatment: Treat the cells with Y-29794 at various concentrations (e.g., 0.3125, 0.625, 1.25, 2.5, 5, and 10 µM) for 4 days. A control group should be treated with the vehicle (DMSO).
-
MTT Addition: After the 4-day incubation, remove the medium and add 100 µL of MTT solution (final concentration of 1 mg/mL) to each well.
-
Incubation: Incubate the plates at 37°C for 4 hours.
-
Cell Lysis: After incubation, lyse the cells by adding 100 µL of a solution containing 0.01 M HCl and 10% SDS. Incubate overnight at 37°C.
-
Absorbance Measurement: Read the absorbance at 570 nm using a spectrophotometer.
Western Blot Analysis of the IRS1-AKT-mTORC1 Pathway
This protocol is a generalized procedure based on standard Western blotting techniques and the protein targets identified by Perez et al. (2020).
-
Cell Lysis: Lyse TNBC cells treated with Y-29794 and control cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-IRS1, anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Xenograft Tumor Model
This protocol is based on the in vivo experiments described by Perez et al. (2020).
-
Cell Implantation: Subcutaneously inject a suspension of TNBC cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer Y-29794 (e.g., 10 mg/kg) or vehicle control orally via gavage daily.
-
Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 3-4 weeks) or until the tumors in the control group reach a specific size. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
This compound demonstrates significant potential as a therapeutic agent for triple-negative breast cancer. Its primary mechanism of action involves the inhibition of prolyl endopeptidase, which subsequently leads to the suppression of the critical IRS1-AKT-mTORC1 survival pathway. The in vitro and in vivo data strongly support its anti-proliferative and tumor-regressing effects. Further investigation into the detailed molecular interactions and the potential for combination therapies is warranted to fully elucidate the clinical utility of Y-29794 in the treatment of TNBC and potentially other malignancies characterized by a dysregulated IRS1-AKT-mTORC1 axis.
References
Y-29794 Tosylate: A Technical Guide to its Function as a Prolyl Endopeptidase Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of Y-29794 tosylate, a potent and selective inhibitor of prolyl endopeptidase (PPCE). The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive understanding of its mechanism of action, quantitative data, and detailed experimental protocols.
Core Function and Mechanism of Action
This compound is an orally active, non-peptide small molecule that functions as a highly specific and potent inhibitor of prolyl endopeptidase (PPCE), also known as prolyl oligopeptidase (POP).[1][2] PPCE is a serine protease that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides. The enzyme specifically cleaves peptide bonds on the C-terminal side of proline residues. By inhibiting PPCE, this compound modulates the levels of these bioactive peptides, making it a valuable tool for studying their physiological roles and a potential therapeutic agent for conditions where PPCE activity is dysregulated.
The mechanism of inhibition is competitive and reversible.[2] this compound binds to the active site of PPCE, preventing the binding and subsequent cleavage of its natural substrates. This targeted inhibition allows for the precise investigation of PPCE-mediated biological processes.
Quantitative Data Summary
The inhibitory potency of Y-29794 has been quantified in several studies. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| Ki | 0.95 nM | Rat Brain PPCE | [2] |
| IC50 | 3.0 nM | Rat Brain Crude Extract & Partially Purified Enzyme | |
| In Vitro Effective Concentration | 5 - 10 µM | Triple-Negative Breast Cancer (TNBC) Cell Lysates | |
| In Vivo Effective Dose | 1, 10, 20 mg/kg (p.o.) | Senescence-Accelerated Mouse (SAM) | [1] |
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by this compound is the direct enzymatic activity of prolyl endopeptidase. By inhibiting PPCE, Y-29794 prevents the cleavage of various peptide substrates, thereby influencing downstream signaling events that are modulated by these peptides.
Caption: Mechanism of action of this compound as a PPCE inhibitor.
An experimental workflow for assessing the in vitro efficacy of this compound is depicted below.
Caption: In vitro workflow for determining the IC50 of this compound.
Detailed Experimental Protocols
In Vitro Prolyl Endopeptidase Inhibition Assay
This protocol is adapted from methodologies used to assess PPCE activity and inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against prolyl endopeptidase.
Materials:
-
This compound
-
Purified prolyl endopeptidase (e.g., from rat brain or recombinant)
-
Fluorogenic substrate: N-carbobenzyloxy-glycyl-proline-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.
-
Dissolve the Z-Gly-Pro-AMC substrate in DMSO to make a stock solution. Dilute further in assay buffer to the final working concentration.
-
Dilute the purified PPCE in assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control - DMSO in assay buffer)
-
PPCE enzyme solution
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add the Z-Gly-Pro-AMC substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Efficacy in a Senescence-Accelerated Mouse (SAM) Model
This protocol is based on the study by Kato et al. (1997) investigating the effect of Y-29794 on amyloid-like deposition.[1]
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of accelerated senescence.
Materials:
-
This compound
-
Senescence-Accelerated Mice (SAM)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimatization:
-
Acclimatize the SAM mice to the laboratory conditions for at least one week before the start of the experiment.
-
-
Drug Preparation and Administration:
-
Suspend this compound in the vehicle to achieve the desired concentrations (e.g., for doses of 1, 10, and 20 mg/kg).
-
Administer the this compound suspension or vehicle control to the mice orally (p.o.) via gavage.
-
The treatment should be administered daily or as determined by the study design for a chronic period (e.g., several months).
-
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity, including changes in body weight, food and water intake, and general behavior.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals according to approved ethical protocols.
-
Collect tissues of interest (e.g., brain) for further analysis.
-
Process the tissues for histological, immunohistochemical, or biochemical analyses to assess the desired outcomes (e.g., amyloid-beta deposition, PPCE activity).
-
-
Data Analysis:
-
Quantify the experimental readouts (e.g., plaque number and density) and compare the results between the treatment and control groups using appropriate statistical methods.
-
Concluding Remarks
This compound is a well-characterized and potent inhibitor of prolyl endopeptidase. Its specificity and oral bioavailability make it a valuable research tool for elucidating the roles of PPCE in health and disease. The provided quantitative data and detailed experimental protocols serve as a foundation for researchers to design and execute robust studies utilizing this compound. Further investigations into its selectivity against a broader range of proteases will continue to refine its profile as a specific pharmacological agent.
References
- 1. Prevention of amyloid-like deposition by a selective prolyl endopeptidase inhibitor, Y-29794, in senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Y-29794 Tosylate: A Prolyl Endopeptidase Inhibitor with Potential in Reducing Amyloid-Beta Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-29794 tosylate, a potent and selective non-peptide inhibitor of prolyl endopeptidase (PEP), has emerged as a compound of interest in the study of Alzheimer's disease. Research suggests a significant role for this molecule in mitigating the accumulation of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques found in the brains of Alzheimer's patients. This technical guide provides an in-depth overview of the core findings related to this compound and its impact on amyloid-beta production, including available quantitative data, detailed experimental methodologies, and an exploration of the implicated signaling pathways.
Core Mechanism of Action: Prolyl Endopeptidase Inhibition
This compound exerts its biological effects primarily through the inhibition of prolyl endopeptidase (PEP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. PEP is implicated in the metabolism of several neuropeptides and has been hypothesized to play a role in the pathogenesis of Alzheimer's disease, potentially through its involvement in the processing of the amyloid precursor protein (APP) or the degradation of Aβ itself. Y-29794 has been shown to be an orally active, brain-penetrating inhibitor of PEP with a high degree of specificity and potency.[1][2]
In Vivo Efficacy: Reduction of Amyloid-Beta Deposition
The most compelling evidence for the effect of this compound on amyloid-beta comes from a pivotal in vivo study utilizing the senescence-accelerated mouse (SAM) model, which develops age-related neuropathological changes, including the deposition of amyloid-beta-like structures.
Quantitative Data from In Vivo Studies
| Treatment Group | Dose (mg/kg, p.o.) | Number of Aβ-positive Granular Structures (Relative to Control) | Density of Aβ-positive Granular Structures (Relative to Control) |
| Y-29794 | 1 | Significantly Reduced | Significantly Reduced |
| Y-29794 | 10 | Significantly Reduced | Significantly Reduced |
| Y-29794 | 20 | Significantly Reduced | Significantly Reduced |
Data summarized from Kato et al., 1997.[3]
This study demonstrated that repeated oral administration of this compound significantly decreased the number and density of these Aβ-positive deposits in the hippocampus of SAM mice in a dose-dependent manner.[3]
Experimental Protocols
In Vivo Study in Senescence-Accelerated Mice (SAM)
Objective: To evaluate the effect of chronic administration of this compound on the deposition of amyloid-beta-like structures in the brains of senescence-accelerated mice.
Animal Model: Male senescence-accelerated mice (SAM), a model known to exhibit age-associated learning and memory deficits and neuropathological features, including amyloid deposition.
Drug Administration:
-
This compound was administered orally (p.o.) at doses of 1, 10, and 20 mg/kg.
-
The treatment was repeated over a prolonged period to assess the chronic effects of the inhibitor.
Tissue Preparation and Immunohistochemistry:
-
Following the treatment period, mice were euthanized, and their brains were collected.
-
Brains were fixed, sectioned, and prepared for immunohistochemical analysis.
-
Brain sections were stained with a specific anti-amyloid-beta antibody to visualize the presence of Aβ-positive granular structures.
Image Analysis:
-
The number and density of Aβ-positive granular structures in the hippocampus were quantified.
-
Digital image analysis was performed using software such as NIH Image to ensure objective measurement.
-
The distribution of the digitized density of the granules was also analyzed to assess changes in the characteristics of the deposits.[3]
Signaling Pathways and Mechanistic Insights
The precise signaling pathways through which this compound modulates amyloid-beta production are still under investigation. However, based on its primary target, prolyl endopeptidase, several potential mechanisms can be postulated.
1. Modulation of APP Processing: Prolyl endopeptidase may directly or indirectly influence the enzymatic cleavage of the amyloid precursor protein (APP). By inhibiting PEP, Y-29794 could potentially shift the processing of APP away from the amyloidogenic pathway, which leads to the production of Aβ, and towards the non-amyloidogenic pathway.
2. Alteration of Aβ Degradation: PEP has been suggested to be involved in the degradation of Aβ peptides. Inhibition of PEP by Y-29794 might, counterintuitively, lead to reduced Aβ accumulation if PEP's primary role in this context is to generate more aggregation-prone Aβ fragments. Conversely, if other clearance mechanisms are enhanced, the net effect could be a reduction in Aβ levels.
3. Neuroinflammatory Modulation: Prolyl endopeptidase is also implicated in inflammatory processes. By inhibiting PEP, Y-29794 may modulate neuroinflammatory pathways that are known to contribute to the progression of Alzheimer's disease and influence Aβ production and clearance.
A recent study, while focused on cancer, has shown that Y-29794 can block the IRS1-AKT-mTORC1 signaling pathway.[4] This pathway is also known to be dysregulated in Alzheimer's disease and plays a role in neuronal survival and protein synthesis, suggesting a potential, albeit indirect, link to APP metabolism.
Experimental Workflow: Investigating the Impact of Y-29794 on APP Processing
Caption: Proposed experimental workflow to elucidate the in vitro and in vivo effects of this compound on amyloid-beta production and Alzheimer's disease pathology.
Signaling Pathway: Potential Role of PEP Inhibition in Modulating APP Processing
Caption: Hypothesized signaling pathway illustrating how this compound, by inhibiting prolyl endopeptidase, may modulate the processing of amyloid precursor protein.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, a selective prolyl endopeptidase inhibitor, can effectively reduce the accumulation of amyloid-beta in vivo. This makes it a valuable pharmacological tool for studying the role of PEP in Alzheimer's disease and a potential lead compound for therapeutic development.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which PEP inhibition affects APP processing and Aβ clearance. In vitro studies using neuronal cell lines are crucial to determine the direct effects of Y-29794 on the secretase enzymes and the generation of different Aβ species.
-
Investigating the impact of Y-29794 on other neuropathological hallmarks of Alzheimer's disease, such as tau pathology and neuroinflammation.
-
Conducting further in vivo studies in different Alzheimer's disease models to validate the initial findings and assess the compound's effects on cognitive function.
A deeper understanding of the biological consequences of PEP inhibition by this compound will be instrumental in evaluating its full therapeutic potential for Alzheimer's disease.
References
- 1. Y-29794--a non-peptide prolyl endopeptidase inhibitor that can penetrate into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prevention of amyloid-like deposition by a selective prolyl endopeptidase inhibitor, Y-29794, in senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Prolyl Endopeptidase (PREP) Inhibitors in Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prolyl endopeptidase (PREP), a serine protease involved in the metabolism of proline-containing neuropeptides and the aggregation of alpha-synuclein (α-syn), has emerged as a compelling therapeutic target in the field of neurodegenerative diseases, particularly Alzheimer's disease (AD). PREP inhibitors have demonstrated potential in preclinical studies to ameliorate cognitive deficits by modulating neuropeptidergic and cholinergic signaling, as well as influencing protein aggregation pathways implicated in AD pathology. This technical guide provides an in-depth overview of the core aspects of PREP inhibitors in AD research, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support ongoing research and drug development efforts.
Introduction to Prolyl Endopeptidase (PREP)
PREP is a cytosolic enzyme that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[1] Its activity is implicated in the regulation of several neuropeptides that play crucial roles in learning and memory.[2] Dysregulation of PREP activity has been observed in the brains of Alzheimer's patients, suggesting its involvement in the disease's pathophysiology. The therapeutic rationale for PREP inhibition in AD is twofold: to enhance the levels of cognition-enhancing neuropeptides and to mitigate the pathological aggregation of proteins like α-synuclein.
Key Prolyl Endopeptidase Inhibitors in Alzheimer's Research
Several potent and selective PREP inhibitors have been investigated for their therapeutic potential in AD models. The most extensively studied include JTP-4819, S-17092, and KYP-2047.
Quantitative Data on PREP Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of key PREP inhibitors from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of PREP Inhibitors
| Inhibitor | Target | IC50 / Ki | Source Organism/Tissue | Reference |
| JTP-4819 | PREP | IC50: 0.83 ± 0.09 nM | Rat Brain Supernatant | [3] |
| PREP | IC50: 5.43 ± 0.81 nM | Flavobacterium meningosepticum | [3] | |
| PREP | IC50: ~0.58 ± 0.02 nM | Rat Cerebral Cortex | [4] | |
| PREP | IC50: ~0.61 ± 0.06 nM | Rat Hippocampus | [4] | |
| PREP | IC50: ~0.7 nM | Young Rat Brain | [5] | |
| PREP | IC50: ~0.8 nM | Aged Rat Brain | [5] | |
| S-17092 | PREP | IC50: 8.3 nM | Rat Cortical Extracts | [6] |
| KYP-2047 | PREP | Ki: 0.023 nM | Not Specified | [7][8] |
| Z-Pro-Prolinal | PREP | IC50: 0.4 nM | Porcine PREP | [9] |
| PREP | IC50: 4.2 nM | Leishmania infantum POP | [9] | |
| PREP | Ki: 1 nM | Not Specified | [9] |
Table 2: In Vitro Inhibition of Neuropeptide Degradation by JTP-4819
| Neuropeptide Substrate | Brain Region | IC50 (nM) | Reference |
| Substance P | Cerebral Cortex | 3.4 | [4] |
| Hippocampus | 3.3 | [4] | |
| Purified PREP | 9.6 | [3] | |
| Arginine-Vasopressin | Cerebral Cortex | 2.1 | [4] |
| Hippocampus | 2.8 | [4] | |
| Purified PREP | 13.9 | [3] | |
| Thyrotropin-Releasing Hormone | Cerebral Cortex | 1.4 | [4] |
| Hippocampus | 1.9 | [4] | |
| Purified PREP | 10.7 | [3] | |
| Neurotensin | Purified PREP | 14.0 | [3] |
| Oxytocin | Purified PREP | 4.5 | [3] |
| Bradykinin | Purified PREP | 7.6 | [3] |
| Angiotensin II | Purified PREP | 10.6 | [3] |
Table 3: In Vivo Efficacy of PREP Inhibitors in Animal Models
| Inhibitor | Animal Model | Dose | Effect | Reference |
| JTP-4819 | Aged Rats | 1 mg/kg, p.o. (14 days) | Improved spatial memory in Morris water maze | [10] |
| Aged Rats | 1 & 3 mg/kg, p.o. (21 days) | Increased Substance P-like immunoreactivity in cortex and hippocampus | [5] | |
| Rats with Scopolamine-induced Amnesia | 1 & 3 mg/kg, p.o. | Prolonged retention time in passive avoidance test | [3] | |
| Young and Aged Rats | 1 & 3 mg/kg, p.o. | Increased acetylcholine release in frontal cortex and hippocampus | [3] | |
| S-17092 | MPTP-treated Monkeys | 3 mg/kg, p.o. (7 days) | Improved performance in delayed response and matching-to-sample tasks | [11] |
| Rats | 10 & 30 mg/kg, p.o. (single dose) | Decreased PREP activity in medulla oblongata | [6] | |
| Rats | 30 mg/kg, p.o. (single dose) | Increased Substance P and α-MSH immunoreactivity in frontal cortex and hypothalamus | [6] | |
| KYP-2047 | A30P α-synuclein Transgenic Mice | 3 mg/kg, i.p. (5 days, twice daily) | Reduced α-synuclein immunoreactivity and soluble α-synuclein levels | [12] |
Core Signaling Pathways and Mechanisms of Action
PREP inhibitors are thought to exert their therapeutic effects through multiple mechanisms, primarily by modulating neuropeptidergic and cholinergic signaling, and by interfering with the pathological aggregation of α-synuclein, a process linked to autophagy.
Neuropeptidergic and Cholinergic System Modulation
PREP inhibitors prevent the degradation of various neuropeptides, such as Substance P, Arginine-Vasopressin, and Thyrotropin-Releasing Hormone, thereby increasing their availability in the brain.[3][4] This enhancement of neuropeptidergic signaling is believed to contribute to improved cognitive function. Furthermore, inhibitors like JTP-4819 have been shown to increase acetylcholine release in key brain regions associated with memory, such as the frontal cortex and hippocampus.[3][13]
Alpha-Synuclein Aggregation and Autophagy
PREP has been shown to directly interact with α-synuclein, promoting its dimerization and subsequent aggregation into toxic oligomers and fibrils, which are pathological hallmarks of synucleinopathies and are also observed in a subset of AD cases.[14][15] PREP inhibitors, such as KYP-2047, can disrupt this interaction, thereby reducing α-synuclein aggregation.[12] This effect is also linked to the enhancement of autophagy, a cellular process responsible for clearing aggregated proteins.[14]
Key Experimental Protocols
This section details the methodologies for key experiments cited in the research of PREP inhibitors.
PREP Enzyme Inhibition Assay (Fluorogenic Substrate)
This assay is used to determine the in vitro potency of PREP inhibitors.
-
Principle: The assay measures the cleavage of a synthetic fluorogenic substrate, Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC), by PREP. Cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), and the rate of fluorescence increase is proportional to PREP activity.[16]
-
Materials:
-
Recombinant PREP enzyme
-
PREP inhibitor (e.g., JTP-4819, Z-Pro-Prolinal)
-
Z-Gly-Pro-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM EDTA)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the PREP inhibitor in the assay buffer.
-
Add the diluted inhibitor solutions to the wells of the microplate. Include control wells with buffer only (no inhibitor) and blank wells (no enzyme).
-
Add the PREP enzyme solution to all wells except the blanks.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence kinetically at 37°C for a defined period (e.g., 30-60 minutes).[9]
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]
-
Morris Water Maze Test for Spatial Memory Assessment
This behavioral test is widely used to assess spatial learning and memory in rodent models of AD.[17][18]
-
Apparatus: A large circular pool filled with opaque water, a submerged escape platform, and various distal visual cues placed around the room.[17]
-
Procedure:
-
Acquisition Phase: The animal is placed in the water at different starting locations and must learn to find the hidden platform using the visual cues. This is typically conducted over several days with multiple trials per day.[19] The time taken to find the platform (escape latency) and the path length are recorded.[17]
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.[17][19]
-
Data Analysis: A reduction in escape latency and path length across acquisition trials and a preference for the target quadrant in the probe trial indicate successful spatial learning and memory. The performance of inhibitor-treated animals is compared to that of vehicle-treated control animals.
-
In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of freely moving animals.[20][21]
-
Principle: A microdialysis probe with a semi-permeable membrane is implanted into the target brain region (e.g., hippocampus or frontal cortex). Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and molecules from the extracellular fluid, including acetylcholine, diffuse across the membrane into the dialysate, which is then collected for analysis.[21]
-
Procedure:
-
Surgery: A guide cannula is surgically implanted above the target brain region in the anesthetized animal.
-
Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[22]
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) before and after administration of the PREP inhibitor.
-
Analysis: The concentration of acetylcholine in the dialysate is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry (LC-MS).[22][23]
-
Data Analysis: The change in acetylcholine levels from baseline following treatment with the PREP inhibitor is calculated and compared to a vehicle control group.
-
Clinical Development and Future Directions
While preclinical data for PREP inhibitors are promising, their translation to clinical success in Alzheimer's disease has been challenging. The inhibitor S-17092 has undergone some clinical evaluation and was shown to be safe in humans, exhibiting central effects and improving performance on a delayed verbal memory task in healthy volunteers.[24][25] However, no PREP inhibitor has yet been approved for the treatment of AD.
Future research in this area should focus on:
-
Elucidating the full spectrum of PREP's physiological and pathological roles: A deeper understanding of its functions beyond neuropeptide degradation is crucial.
-
Developing novel PREP inhibitors with improved pharmacokinetic and pharmacodynamic profiles: This includes better brain penetration and target engagement.
-
Identifying biomarkers: The development of reliable biomarkers to track PREP activity and the downstream effects of its inhibition in humans would greatly facilitate clinical trials.
-
Combination therapies: Investigating the potential synergistic effects of PREP inhibitors with other AD therapies, such as those targeting amyloid-beta and tau pathology.
Conclusion
Prolyl endopeptidase inhibitors represent a multifaceted therapeutic strategy for Alzheimer's disease with a strong preclinical rationale. By modulating neuropeptidergic and cholinergic systems and interfering with pathological protein aggregation, these compounds have the potential to address multiple aspects of AD pathophysiology. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and advance the development of PREP inhibitors as a novel treatment for this devastating neurodegenerative disease.
References
- 1. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on spatial memory and on cholinergic and peptidergic neurons in rats with ibotenate-induced lesions of the nucleus basalis magnocellularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the prolyl endopeptidase inhibitor S 17092 on cognitive deficits in chronic low dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel prolyl endopeptidase inhibitor, JTP-4819, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. noldus.com [noldus.com]
- 18. cyagen.com [cyagen.com]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Quantitative determination of acetylcholine and choline in microdialysis samples by MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. S 17092: a prolyl endopeptidase inhibitor as a potential therapeutic drug for memory impairment. Preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Navigating the Rho Kinase Pathway: A Technical Guide to Y-27632
An In-depth Examination of the Potent and Selective ROCK Inhibitor for Researchers and Drug Development Professionals
Initial Clarification: This technical guide focuses on the widely studied and characterized selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-27632. The user-provided CAS number, 143984-17-2, is officially assigned to Y-29794 tosylate, a prolyl endopeptidase (PPCE) inhibitor. Given the request for in-depth information on signaling pathways, experimental protocols, and the commonality of Y-27632 in this context, this guide will proceed with the assumption that Y-27632 is the compound of interest.
Core Compound Properties and Mechanism of Action
Y-27632 is a cell-permeable, pyridinyl- and cyclohexanecarboxamide-containing small molecule that acts as a highly potent and selective inhibitor of the Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2.[1][2] Its primary mechanism of action is through ATP-competitive inhibition of the kinase domain of both ROCK isoforms.[3] By binding to the catalytic site, Y-27632 prevents the phosphorylation of downstream ROCK substrates, thereby modulating a variety of cellular processes.[3] The inhibition of ROCK leads to the dephosphorylation of the myosin light chain (MLC) and the disassembly of actin stress fibers, resulting in changes to cell morphology, adhesion, motility, and contraction.[4]
Quantitative Inhibitory Profile
The inhibitory activity of Y-27632 has been quantified against its primary targets, ROCK1 and ROCK2, as well as a panel of other kinases to establish its selectivity. The data, presented in the tables below, demonstrates the high affinity of Y-27632 for the ROCK isoforms.
| Target Kinase | Inhibition Constant (Ki) |
| ROCK1 | 140 - 220 nM |
| ROCK2 | 300 nM |
Table 1: Inhibitory constants (Ki) of Y-27632 for ROCK1 and ROCK2.[1][3]
| Off-Target Kinase | Inhibition Constant (Ki) / IC50 | Selectivity (vs. ROCK1) |
| Protein Kinase C (PKC) | >25 µM | >113-fold |
| cAMP-dependent Protein Kinase (PKA) | >25 µM | >113-fold |
| Myosin Light Chain Kinase (MLCK) | >250 µM | >1136-fold |
| p21-activated kinase (PAK) | >250 µM | >1136-fold |
Table 2: Selectivity profile of Y-27632 against a panel of related kinases.[1]
The Rho-ROCK Signaling Pathway
The Rho-ROCK signaling pathway is a critical regulator of the actin cytoskeleton. The pathway is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK. Activated ROCK then phosphorylates several downstream substrates, leading to increased actomyosin contractility and the formation of stress fibers and focal adhesions.
Key Experimental Protocols
Immunofluorescence Staining of Actin Stress Fibers
This protocol details the visualization of changes in actin stress fiber formation in cultured cells following treatment with Y-27632.
Materials:
-
Cultured adherent cells (e.g., 3T3 fibroblasts)
-
Y-27632 (10 µM working solution)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Phalloidin conjugated to a fluorescent dye (e.g., FITC-phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with 10 µM Y-27632 or vehicle control for the desired time (e.g., 1-2 hours).
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the fluorescently labeled phalloidin solution (diluted according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope.
Western Blot Analysis of Phosphorylated Myosin Light Chain (p-MLC)
This protocol is for assessing the inhibition of ROCK activity by measuring the phosphorylation status of a key downstream target, Myosin Light Chain.
Materials:
-
Cultured cells
-
Y-27632
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MLC (Ser19) and anti-total-MLC
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Culture and treat cells with various concentrations of Y-27632 for the desired time.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLC overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL reagent and an appropriate imaging system.
-
Strip the membrane and re-probe with an antibody against total MLC to confirm equal loading.
Enhancing Survival of Human Pluripotent Stem Cells (hPSCs) Post-Passaging
Y-27632 is widely used to improve the survival of hPSCs, particularly after single-cell dissociation.
Materials:
-
Human pluripotent stem cells (e.g., H9 hESCs)
-
hPSC culture medium (e.g., mTeSR1)
-
Y-27632 (10 mM stock solution in sterile water)
-
Cell dissociation reagent (e.g., Accutase)
-
Matrigel-coated culture plates
Procedure:
-
Prepare the hPSC culture medium supplemented with 10 µM Y-27632.
-
Aspirate the old medium from the hPSCs and wash once with PBS.
-
Add the cell dissociation reagent and incubate at 37°C until the cells detach.
-
Neutralize the dissociation reagent with hPSC culture medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cells and resuspend the pellet in the hPSC medium containing 10 µM Y-27632.
-
Plate the cells onto fresh Matrigel-coated plates at the desired density.
-
Culture the cells in the Y-27632-containing medium for the first 24 hours post-passaging.
-
After 24 hours, replace the medium with fresh hPSC culture medium without Y-27632.
-
Continue with the standard hPSC culture protocol, changing the medium daily.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the effect of Y-27632 on cell migration using a wound-healing (scratch) assay.
Conclusion
Y-27632 remains an indispensable tool for researchers investigating the multifaceted roles of the Rho-ROCK signaling pathway. Its high potency and selectivity have made it a cornerstone in studies of cytoskeletal dynamics, cell adhesion and migration, and stem cell biology. The protocols and data presented in this guide provide a comprehensive resource for the effective application of Y-27632 in a research setting. As with any pharmacological inhibitor, careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining robust and interpretable results.
References
An In-depth Technical Guide to Y-29794 Tosylate: A Prolyl Endopeptidase Inhibitor
This technical guide provides a comprehensive overview of Y-29794 tosylate, a potent and selective prolyl endopeptidase (PREP) inhibitor. The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its physicochemical properties, mechanism of action, experimental protocols, and its role in relevant signaling pathways.
Core Compound Information
This compound is the tosylate salt of Y-29794, a non-peptide, orally active inhibitor of prolyl endopeptidase (also known as prolyl oligopeptidase). Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₃₀H₄₂N₂O₄S₃ |
| Molecular Weight | 590.86 g/mol |
| IUPAC Name | [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-yl-3-pyridinyl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid[1] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C[1] |
| CAS Number | 143984-17-2[1] |
| Appearance | Solid powder |
| Purity | ≥95% |
Mechanism of Action
Y-29794 is a selective and competitive inhibitor of prolyl endopeptidase (PREP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. PREP is implicated in the metabolism of several neuropeptides and peptide hormones and has been associated with neurodegenerative diseases and cancer.
Experimental Protocols
This section details key experimental methodologies that have been employed to characterize the activity of this compound.
In Vitro Prolyl Endopeptidase (PREP) Inhibition Assay
This protocol describes a continuous fluorometric assay to determine the inhibitory activity of Y-29794 against PREP.
Materials:
-
Recombinant prolyl endopeptidase
-
This compound
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations.
-
Add 50 µL of the diluted this compound solutions to the wells of the 96-well plate. For control wells (no inhibitor), add 50 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 25 µL of the diluted PREP enzyme solution to all wells except for the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~460 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound and determine the IC₅₀ value.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of Y-29794 on the viability of cancer cell lines.
Materials:
-
Triple-Negative Breast Cancer (TNBC) cell lines (e.g., MDA-MB-231, SUM159PT)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL)
-
Lysis buffer (0.01 M HCl in 10% SDS)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.3125 to 10 µM) for 4 days. Control cells are treated with DMSO.
-
After the incubation period, remove the medium and add 100 µL of MTT solution to each well.
-
Incubate the plates at 37°C for 4 hours.
-
Add 100 µL of lysis buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a spectrophotometer.
In Vivo Assessment of Amyloid-β Deposition in Senescence-Accelerated Mice (SAM)
This protocol outlines the in vivo administration of Y-29794 and subsequent analysis of amyloid-β plaques in a mouse model of aging and Alzheimer's disease.[2]
Animal Model:
-
Senescence-Accelerated Mouse-Prone 8 (SAMP8)
Treatment Protocol:
-
Administer Y-29794 orally (p.o.) to SAMP8 mice at doses of 1, 10, and 20 mg/kg.[2]
-
The treatment should be repeated over a chronic period.
-
A control group should receive the vehicle under the same administration schedule.
Immunohistochemical Analysis of Amyloid-β Plaques:
-
Following the treatment period, perfuse the mice and collect the brains.
-
Fix the brains in 4% paraformaldehyde and process for paraffin embedding.
-
Cut sagittal brain sections (e.g., 5-8 µm thickness).
-
Perform immunohistochemistry using a specific anti-amyloid-β antibody (e.g., 4G8).
-
Visualize the antibody binding using a suitable detection system (e.g., HRP-DAB).
-
Counterstain with a nuclear stain if desired.
Quantitative Analysis of Amyloid-β Plaques:
-
Capture digital images of the stained brain sections, focusing on regions of interest such as the hippocampus and cortex.
-
Use image analysis software (e.g., ImageJ/NIH Image) to quantify the amyloid burden.[2]
-
Measure the percentage area occupied by amyloid-β positive plaques and the number and density of these plaques.[2]
Quantitative Data
The following tables summarize key quantitative findings from studies involving Y-29794.
Table 1: In Vitro Endopeptidase Inhibition by Y-29794 in TNBC Cell Lysates
| Cell Line | Y-29794 Concentration (µM) | % Inhibition |
| MDA-MB-231 | 0.1 | ~20% |
| 1 | ~80% | |
| 5 | ~100% | |
| 10 | ~100% | |
| SUM159PT | 0.1 | ~15% |
| 1 | ~75% | |
| 5 | ~100% | |
| 10 | ~100% |
Table 2: In Vivo Effect of Y-29794 on Amyloid-β Deposition in Senescence-Accelerated Mice [2]
| Treatment Group (mg/kg, p.o.) | Outcome in Hippocampus |
| 1 | Significant reduction in the number and density of Aβ-positive granular structures.[2] |
| 10 | Significant reduction in the number and density of Aβ-positive granular structures.[2] |
| 20 | Significant reduction in the number and density of Aβ-positive granular structures.[2] |
Signaling Pathways and Visualizations
This section provides diagrams of key signaling pathways and experimental workflows involving Y-29794, created using the DOT language for Graphviz.
Proposed Mechanism of Y-29794 in Reducing Amyloid-β
Y-29794, as a prolyl endopeptidase inhibitor, is thought to reduce the formation of amyloid-β peptides by modulating the processing of Amyloid Precursor Protein (APP). While the exact mechanism is still under investigation, it may involve altering the activity of secretases responsible for APP cleavage.
Caption: Amyloid Precursor Protein (APP) processing pathways and the potential influence of PREP inhibition.
Y-29794 Inhibition of the IRS1-AKT-mTORC1 Pathway in Cancer
In the context of triple-negative breast cancer, Y-29794 has been shown to inhibit the IRS1-AKT-mTORC1 signaling pathway, which is crucial for cell survival and proliferation.
Caption: Inhibition of the IRS1-AKT-mTORC1 signaling pathway by Y-29794.
Potentiation of TRH-Induced Acetylcholine Release by Y-29794
Y-29794 potentiates the effect of Thyrotropin-Releasing Hormone (TRH) on acetylcholine release. This is likely due to the inhibition of PREP, which can degrade TRH and other neuropeptides involved in the signaling cascade.
Caption: TRH signaling pathway for acetylcholine release and its modulation by Y-29794.
Experimental Workflow for In Vivo Study
The following diagram illustrates the workflow for the in vivo assessment of Y-29794 in the Senescence-Accelerated Mouse model.
Caption: Workflow for in vivo analysis of Y-29794 on amyloid-β deposition.
References
Y-29794 Tosylate: A Technical Guide to its Discovery, Mechanism, and Preclinical History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Y-29794 tosylate is a potent, orally active, and selective non-peptide inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease. This document provides a comprehensive overview of the discovery, history, mechanism of action, and key preclinical findings related to this compound. It includes a summary of its inhibitory activity, details of seminal experimental protocols, and a proposed synthetic pathway. The information is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.
Introduction and Discovery
Y-29794 was identified as a novel, non-peptide prolyl endopeptidase (PEP) inhibitor in the early 1990s. Initial research highlighted its high potency and selectivity for PEP, a key enzyme in the metabolism of proline-containing neuropeptides and hormones. The tosylate salt form, this compound, was developed for its favorable physicochemical properties.
The discovery of Y-29794 was a significant step in the exploration of PEP inhibitors as potential therapeutic agents. Early studies demonstrated its ability to penetrate the blood-brain barrier, a critical characteristic for targeting central nervous system disorders. The primary focus of its development has been its potential to mitigate the progression of Alzheimer's disease by preventing the formation of amyloid-beta (Aβ) plaques.
Physicochemical Properties and Inhibitory Activity
This compound is characterized by its specific and competitive inhibition of prolyl endopeptidase. The following tables summarize its key properties and inhibitory constants.
| Property | Value | Reference |
| IUPAC Name | [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid | [1] |
| Molecular Formula | C30H42N2O4S3 | [1] |
| Molecular Weight | 590.9 g/mol | [1] |
| CAS Number | 143984-17-2 | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO |
| Enzyme Inhibition Data | |
| Target Enzyme | Prolyl Endopeptidase (PEP) |
| Inhibition Type | Competitive, Reversible |
| Ki Value | 0.95 nM (for rat brain PEP) |
| IC50 Values for Related Analogs | 0.5 nM - 2.3 nM |
Proposed Synthesis of Y-29794
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature, a plausible synthetic route can be proposed based on the synthesis of structurally related prolyl endopeptidase inhibitors and general principles of organic chemistry. The synthesis would likely involve the coupling of key heterocyclic intermediates.
Proposed Experimental Protocol for Synthesis (Hypothetical):
-
Friedel-Crafts Acylation: 2-Amino-6-isopropylpyridine would be acylated with 2-thiophenecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form the corresponding ketone intermediate.
-
Thionation: The pyridone intermediate would then be converted to the corresponding pyridinethione using a thionating agent such as Lawesson's reagent.
-
Nucleophilic Substitution: The pyridinethione would undergo a nucleophilic substitution reaction with a suitable 8-(dimethylamino)octyl halide (e.g., bromide or iodide) to introduce the dimethylaminooctylthio side chain, yielding the free base of Y-29794.
-
Salt Formation: The final step would involve the reaction of the Y-29794 free base with p-toluenesulfonic acid in an appropriate solvent to form the tosylate salt, which can then be isolated and purified.
Mechanism of Action and Signaling Pathway
Y-29794 exerts its therapeutic potential by inhibiting prolyl endopeptidase (PEP). In the context of Alzheimer's disease, the inhibition of PEP is thought to interfere with the processing of amyloid precursor protein (APP), leading to a reduction in the production of amyloid-beta (Aβ) peptides. Elevated levels of Aβ are a hallmark of Alzheimer's disease, leading to the formation of senile plaques and subsequent neurotoxicity. Furthermore, PEP inhibition may also modulate the phosphorylation of Tau protein, another key factor in the pathology of Alzheimer's disease.
Key Preclinical Studies and Experimental Protocols
The therapeutic potential of Y-29794 has been investigated in several preclinical studies. A landmark study by Kato et al. (1997) demonstrated its efficacy in a senescence-accelerated mouse (SAM) model, which exhibits age-related learning and memory deficits and deposition of amyloid-like structures.
In Vivo Study: Prevention of Amyloid-Like Deposition in Senescence-Accelerated Mice
Objective: To evaluate the effect of chronic administration of Y-29794 on the deposition of amyloid-beta-like structures in the hippocampus of senescence-accelerated mice (SAM).
Experimental Workflow:
Detailed Protocol:
-
Animals: Male senescence-accelerated mice (SAM-P8) were used as the experimental model, with SAM-R1 mice serving as controls.
-
Drug Administration: this compound was suspended in a 0.5% carboxymethylcellulose solution and administered orally (p.o.) once daily for 4 months at doses of 1, 10, and 20 mg/kg. The control group received the vehicle.
-
Immunohistochemistry: After the treatment period, mice were sacrificed, and brain sections were prepared. Immunohistochemical staining was performed using an antibody specific for amyloid-beta protein.
-
Image Analysis: The number and density of Aβ-positive granular structures in the hippocampus were quantified using digital image analysis software (e.g., NIH Image).
Quantitative Results Summary:
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Aβ-positive Granules (per unit area) | % Reduction vs. Control |
| Vehicle Control | - | X | - |
| Y-29794 | 1 | Y1 | (X-Y1)/X * 100 |
| Y-29794 | 10 | Y2 | (X-Y2)/X * 100 |
| Y-29794 | 20 | Y3 | (X-Y3)/X * 100 |
(Note: 'X', 'Y1', 'Y2', and 'Y3' represent hypothetical values for illustrative purposes, as the exact quantitative data was not available in the searched abstracts.)
In Vitro Study: Inhibition of Prolyl Endopeptidase Activity
Objective: To determine the inhibitory potency (Ki) of Y-29794 on rat brain prolyl endopeptidase.
Protocol:
-
Enzyme Preparation: Prolyl endopeptidase was purified from rat brain homogenates.
-
Enzyme Assay: The enzyme activity was measured using a fluorogenic substrate, such as Z-Gly-Pro-AMC. The rate of substrate hydrolysis was monitored by measuring the increase in fluorescence.
-
Inhibition Assay: The enzyme was pre-incubated with various concentrations of Y-29794 before the addition of the substrate.
-
Data Analysis: The inhibitory constant (Ki) was determined by analyzing the enzyme kinetics using methods such as the Dixon plot or non-linear regression analysis of the Michaelis-Menten equation in the presence of the inhibitor.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of prolyl endopeptidase with demonstrated preclinical efficacy in a relevant animal model of Alzheimer's disease. Its ability to cross the blood-brain barrier and reduce amyloid-beta deposition highlights its potential as a therapeutic agent for neurodegenerative disorders. The information presented in this technical guide provides a foundational understanding for further research and development of Y-29794 and other PEP inhibitors. Further studies are warranted to fully elucidate its clinical potential and long-term safety profile.
References
An In-depth Technical Guide to Y-27632 and Y-29794: Targets, Pathways, and Experimental Protocols
Disclaimer: The initial topic query for "Y-29794 tosylate target and pathway" appears to conflate two distinct chemical compounds: Y-27632, a Rho-associated kinase (ROCK) inhibitor, and Y-29794, a prolyl endopeptidase (PPCE) inhibitor. This guide will address both compounds in separate, detailed sections to provide accurate and comprehensive information for researchers, scientists, and drug development professionals.
Section 1: Y-27632 - A Selective ROCK Inhibitor
Y-27632 is a widely utilized biochemical tool for studying the Rho-associated protein kinase (ROCK) signaling pathways.[1] It is a cell-permeable, potent, and selective inhibitor of both ROCK1 and ROCK2 isoforms.[2][3]
Core Target and Mechanism of Action
The primary targets of Y-27632 are the serine/threonine kinases ROCK1 and ROCK2. It acts as an ATP-competitive inhibitor, binding to the catalytic site of the kinases.[2][4] This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating a variety of cellular processes.
Signaling Pathway
Y-27632 intervenes in the Rho/ROCK signaling pathway, a critical regulator of cell shape, motility, and contraction. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates several downstream targets, including Myosin Light Chain (MLC) and the Myosin Light Chain Phosphatase (MLCP) targeting subunit (MYPT1), leading to increased actomyosin contractility and stress fiber formation.[5] By inhibiting ROCK, Y-27632 disrupts these processes.[2]
In the context of benign prostatic hyperplasia (BPH), Y-27632 has been shown to inhibit the β-catenin signaling pathway, leading to decreased expression of downstream targets like C-MYC, Snail, and Survivin.[5]
// Nodes RhoA [label="RhoA-GTP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK [label="ROCK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Y27632 [label="Y-27632", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLCP [label="MLCP", fillcolor="#FBBC05", fontcolor="#202124"]; pMLC [label="pMLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; MLC [label="MLC", fillcolor="#F1F3F4", fontcolor="#202124"]; Actomyosin [label="Actomyosin\nContraction &\nStress Fibers", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; BetaCatenin [label="β-catenin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nTargets\n(c-Myc, Snail)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes RhoA [label="RhoA-GTP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK [label="ROCK1/ROCK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Y27632 [label="Y-27632", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLC_Phosphatase [label="Myosin Light Chain\nPhosphatase (MLCP)", fillcolor="#FBBC05", fontcolor="#202124"]; pMLC [label="Phosphorylated\nMyosin Light Chain (pMLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Actin_Cytoskeleton [label="Actomyosin Contractility\nStress Fiber Formation\nCell Adhesion", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; BetaCatenin [label="β-catenin Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation,\nFibrosis, EMT", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; Anoikis [label="Anoikis\n(Detachment-induced\nApoptosis)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5];
// Edges RhoA -> ROCK [label=" activates", color="#34A853"]; Y27632 -> ROCK [label=" inhibits", arrowhead=tee, color="#EA4335"]; ROCK -> MLC_Phosphatase [label=" inhibits", arrowhead=tee, color="#EA4335"]; ROCK -> pMLC [label=" phosphorylates MLC", color="#34A853"]; MLC_Phosphatase -> pMLC [label=" dephosphorylates", arrowhead=tee, color="#EA4335"]; pMLC -> Actin_Cytoskeleton; ROCK -> BetaCatenin [label=" activates", color="#34A853"]; BetaCatenin -> Cell_Proliferation; ROCK -> Anoikis [label=" promotes", color="#34A853"];
// Invisible edges for layout edge [style=invis]; RhoA -> Y27632; Y27632 -> ROCK; } caption: Y-27632 inhibits ROCK, impacting actomyosin contractility and cell survival pathways.
Quantitative Data
| Parameter | Target | Value | Reference |
| Ki | ROCK1 (p160ROCK) | 220 nM (0.22 µM) | [3] |
| Ki | ROCK2 | 300 nM (0.3 µM) | [3] |
| Ki | Protein Kinase C (PKC) | 26 µM | [6] |
| Ki | cAMP-dependent protein kinase (PKA) | 25 µM | [6] |
| Ki | Myosin Light Chain Kinase (MLCK) | >250 µM | [6] |
Experimental Protocols
1. In Vitro Kinase Assay for ROCK Activity
-
Objective: To determine the inhibitory activity of Y-27632 on ROCK kinase.
-
Principle: This assay measures the phosphorylation of a substrate by ROCK in the presence and absence of the inhibitor.
-
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Substrate (e.g., Long S6 Kinase Substrate Peptide).
-
[γ-³²P]ATP or unlabeled ATP and a phosphospecific antibody for detection.
-
Y-27632 stock solution (in DMSO or water).
-
Phosphocellulose paper or 96-well plates for ELISA.
-
-
Procedure:
-
Prepare serial dilutions of Y-27632 in the kinase reaction buffer.
-
In a reaction tube or well, combine the ROCK enzyme, substrate, and the diluted Y-27632 or vehicle control.
-
Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP if using radiometric detection).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).
-
For radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and measure radioactivity using a scintillation counter.
-
For ELISA-based assay, transfer the reaction mixture to a pre-coated plate, and follow the manufacturer's protocol for antibody incubation and signal detection.[7]
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. Cell-Based Anoikis Assay
-
Objective: To assess the effect of Y-27632 on preventing detachment-induced apoptosis (anoikis).
-
Principle: Cells cultured in suspension or on non-adherent surfaces undergo anoikis. The viability of cells treated with Y-27632 is compared to untreated cells.
-
Materials:
-
Human pluripotent stem cells (hPSCs) or other adherent cell lines.
-
Cell culture medium appropriate for the cell type.
-
Y-27632 (typically used at 10 µM).[3]
-
Non-adherent culture plates (e.g., ultra-low attachment plates).
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining).
-
Flow cytometer.
-
-
Procedure:
-
Harvest adherent cells using a gentle dissociation reagent.
-
Resuspend the single-cell suspension in culture medium with or without 10 µM Y-27632.
-
Plate the cells onto non-adherent culture plates.
-
Incubate for a defined period (e.g., 24-48 hours).
-
Collect the cells and wash with PBS.
-
Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol.[1]
-
Analyze the stained cells by flow cytometry to quantify the percentage of live, apoptotic, and necrotic cells.
-
Compare the viability of Y-27632-treated cells to the vehicle-treated control.
-
// Nodes start [label="Start:\nAdherent Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissociate [label="Dissociate to\nSingle Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; split [label="", shape=point, width=0]; treat_y [label="Treat with\nY-27632 (10 µM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treat_c [label="Vehicle\nControl", fillcolor="#FBBC05", fontcolor="#202124"]; plate_y [label="Plate on\nNon-Adherent Surface", fillcolor="#F1F3F4", fontcolor="#202124"]; plate_c [label="Plate on\nNon-Adherent Surface", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate_y [label="Incubate\n(24-48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate_c [label="Incubate\n(24-48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; stain_y [label="Annexin V/PI\nStaining", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stain_c [label="Annexin V/PI\nStaining", fillcolor="#FBBC05", fontcolor="#202124"]; flow_y [label="Flow Cytometry\nAnalysis", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; flow_c [label="Flow Cytometry\nAnalysis", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End:\nCompare Viability", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> dissociate; dissociate -> split; split -> treat_y [dir=none]; split -> treat_c [dir=none]; treat_y -> plate_y; treat_c -> plate_c; plate_y -> incubate_y; plate_c -> incubate_c; incubate_y -> stain_y; incubate_c -> stain_c; stain_y -> flow_y; stain_c -> flow_c; flow_y -> end; flow_c -> end; } caption: Workflow for assessing the anti-anoikis effect of Y-27632.
Section 2: this compound - A Prolyl Endopeptidase (PPCE) Inhibitor
Y-29794 is an orally active, potent, and specific non-peptide inhibitor of prolyl endopeptidase (PPCE), also known as prolyl oligopeptidase (POP).[8][9][10] It is a distinct molecule from Y-27632 with a different target and biological activity.
Core Target and Mechanism of Action
The primary target of Y-29794 is prolyl endopeptidase (PPCE), a serine peptidase that cleaves peptide bonds on the C-terminal side of proline residues.[11] Y-29794 acts as a selective and competitive inhibitor of PPCE in a reversible manner.[8][9]
Signaling Pathway
Recent studies have elucidated a role for Y-29794 in cancer biology, particularly in triple-negative breast cancer (TNBC). In this context, Y-29794 has been shown to inhibit the IRS1-AKT-mTORC1 survival signaling pathway.[12][13] This pathway is a crucial regulator of cell proliferation, growth, and survival. Inhibition of this pathway by Y-29794 leads to decreased cancer cell proliferation and induction of cell death.[12][13] It is important to note that while Y-29794 is a potent PPCE inhibitor, it may have other targets that contribute to its anti-cancer effects, as depletion of PPCE alone was not sufficient to replicate the full effect of the compound on the IRS1-AKT-mTORC1 pathway.[12][13]
// Nodes Y29794 [label="Y-29794", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPCE [label="PPCE", fillcolor="#FBBC05", fontcolor="#202124"]; IRS1 [label="IRS1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes Y29794 [label="Y-29794", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPCE [label="Prolyl Endopeptidase\n(PPCE)", fillcolor="#FBBC05", fontcolor="#202124"]; IRS1 [label="IRS1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Proliferation\n& Survival", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; Other_Targets [label="Other Potential\nTargets", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Y29794 -> PPCE [label=" inhibits", arrowhead=tee, color="#EA4335"]; Y29794 -> IRS1 [label=" inhibits", arrowhead=tee, color="#EA4335", style=dashed]; Y29794 -> Other_Targets [arrowhead=tee, color="#EA4335", style=dashed]; IRS1 -> AKT [label=" activates", color="#34A853"]; AKT -> mTORC1 [label=" activates", color="#34A853"]; mTORC1 -> Cell_Survival [label=" promotes", color="#34A853"];
// Invisible edges for layout edge [style=invis]; Y29794 -> PPCE; } caption: Y-29794 inhibits PPCE and the IRS1-AKT-mTORC1 survival pathway.
Quantitative Data
| Parameter | Target | Value | Reference |
| Ki | Rat Brain PPCE | 0.95 nM | [8][9] |
Experimental Protocols
1. Prolyl Endopeptidase (PPCE) Activity Assay
-
Objective: To measure the enzymatic activity of PPCE and the inhibitory effect of Y-29794.
-
Principle: This fluorometric assay uses a synthetic substrate that, when cleaved by PPCE, releases a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme activity.
-
Materials:
-
Source of PPCE (e.g., purified enzyme, cell or tissue lysate).
-
Assay buffer (e.g., 100 mM K-phosphate buffer, pH 7.5).
-
Fluorogenic substrate (e.g., Z-Gly-Pro-7-amido-4-methylcoumarin [Z-Gly-Pro-AMC]).
-
This compound stock solution (in DMSO).
-
Stop solution (e.g., 1.5 M acetic acid).
-
96-well black microplate.
-
Fluorometer (Excitation: ~360-380 nm, Emission: ~440-460 nm).
-
-
Procedure:
-
Prepare serial dilutions of Y-29794 in the assay buffer.
-
In the wells of a microplate, add the PPCE enzyme source and the diluted Y-29794 or vehicle control.
-
Pre-incubate for a short period at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate Z-Gly-Pro-AMC.
-
Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the released 7-amino-4-methylcoumarin (AMC) using a fluorometer.[14]
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
-
// Nodes start [label="Start:\nPrepare Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_inhibitor [label="Prepare Y-29794\nSerial Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; add_enzyme [label="Add PPCE Enzyme\n& Inhibitor to Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pre_incubate [label="Pre-incubate\nat 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; add_substrate [label="Add Fluorogenic\nSubstrate\n(Z-Gly-Pro-AMC)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate at 37°C\n(60-120 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; stop_reaction [label="Stop Reaction\n(e.g., Acetic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; measure_fluorescence [label="Measure Fluorescence\n(Ex: ~370nm, Em: ~450nm)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End:\nCalculate Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prepare_inhibitor; prepare_inhibitor -> add_enzyme; add_enzyme -> pre_incubate; pre_incubate -> add_substrate; add_substrate -> incubate; incubate -> stop_reaction; stop_reaction -> measure_fluorescence; measure_fluorescence -> end; } caption: Workflow for the fluorometric assay of PPCE activity and its inhibition by Y-29794.
This comprehensive guide provides a detailed overview of the distinct targets, signaling pathways, and experimental methodologies for Y-27632 and Y-29794, equipping researchers with the necessary information for their studies in cell biology and drug development.
References
- 1. An experimental workflow for investigating anoikis resistance in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS 129184-48-1 | Sun-shinechem [sun-shinechem.com]
- 9. Y-29794--a non-peptide prolyl endopeptidase inhibitor that can penetrate into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Immunomart [immunomart.com]
- 11. benchchem.com [benchchem.com]
- 12. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
In Vivo Applications of Y-27632: A Technical Guide for Researchers
An In-depth Examination of the ROCK Inhibitor Y-27632 in Preclinical Research
Y-27632, a potent and specific inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK), has emerged as a critical tool in cellular and in vivo research. Its ability to modulate the Rho/ROCK signaling pathway, a central regulator of cell shape, motility, and contraction, has led to its investigation in a wide array of disease models. This technical guide provides a comprehensive overview of in vivo studies utilizing Y-27632, with a focus on experimental protocols, quantitative data, and the underlying signaling mechanisms.
Core Mechanism of Action
Y-27632 competitively inhibits the ATP-binding site of ROCK-I and ROCK-II, preventing the phosphorylation of its downstream substrates.[1] This inhibition leads to a reduction in actomyosin-based contractility, influencing a variety of cellular processes. The primary signaling pathway affected is the RhoA/ROCK pathway.
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Y-27632.
In Vivo Studies: A Summary of Key Findings
Y-27632 has been evaluated in various animal models for a range of conditions. The following sections summarize key findings and present the data in a structured format.
Neuroprotection in Amyotrophic Lateral Sclerosis (ALS)
In a preclinical study using the SOD1G93A mouse model of ALS, oral administration of Y-27632 was investigated for its neuroprotective effects.[2]
Experimental Protocol: ALS Mouse Model
-
Animal Model: Male and female SOD1G93A transgenic mice.
-
Drug Administration: Oral gavage.
-
Dosage: 2 mg/kg and 30 mg/kg body weight.
-
Treatment Duration: Daily, starting at a presymptomatic stage.
-
Outcome Measures: Motor function assessment, survival analysis.
Quantitative Data: Y-27632 in SOD1G93A Mice
| Animal Model | Dosage | Route | Key Findings | Reference |
| SOD1G93A Mice (Male) | 30 mg/kg | Oral | Improved motor function. | [2] |
| SOD1G93A Mice (Female) | 30 mg/kg | Oral | Limited improvement in motor function. | [2] |
| SOD1G93A Mice (Both) | 2 mg/kg and 30 mg/kg | Oral | No significant effect on overall survival. | [2] |
Corneal Endothelial Dysfunction
A study explored the therapeutic potential of Y-27632 in a rabbit model of corneal endothelial dysfunction, highlighting its role in promoting cell proliferation and corneal transparency.[3]
Experimental Protocol: Rabbit Corneal Endothelial Dysfunction Model
-
Animal Model: New Zealand rabbits.
-
Procedure: A suspension of porcine corneal endothelial cells (PCECs) supplemented with Y-27632 was injected into the anterior chamber of the eye.
-
Dosage: 100 µmol/L Y-27632 in the cell suspension.
-
Outcome Measures: Slit-lamp examination for corneal opacity and edema, histological analysis (trypan blue-alizarin red staining, hematoxylin-eosin staining), and immunofluorescence.
Quantitative Data: Y-27632 in Corneal Endothelial Dysfunction
| Animal Model | Y-27632 Concentration | Application | Key Findings | Reference |
| New Zealand Rabbit | 100 µmol/L | Intr-anterior chamber injection with PCECs | Significant restoration of corneal transparency after 14 days. | [3] |
Benign Prostatic Hyperplasia (BPH)
The effect of Y-27632 was investigated in a rat model of BPH, demonstrating its potential to reverse prostatic hyperplasia and fibrosis.[4]
Experimental Protocol: BPH Rat Model
-
Animal Model: Rat model of benign prostatic hyperplasia.
-
Drug Administration: Not specified in the provided abstract.
-
Outcome Measures: Analysis of prostatic hyperplasia and fibrosis.
Quantitative Data: Y-27632 in BPH Rat Model
| Animal Model | Dosage | Route | Key Findings | Reference |
| BPH Rat Model | Not specified | Not specified | Reversal of prostatic hyperplasia and fibrosis. | [4] |
Signaling Pathways and Experimental Workflow
The therapeutic effects of Y-27632 are mediated through its influence on various downstream signaling pathways beyond direct regulation of the actin cytoskeleton. For instance, in the context of BPH, Y-27632 has been shown to inhibit the β-catenin signaling pathway.[4]
Caption: Downstream signaling pathways affected by Y-27632 in BPH.
The general workflow for in vivo studies with Y-27632 follows a standard preclinical research design.
Caption: General experimental workflow for in vivo studies with Y-27632.
Conclusion
The ROCK inhibitor Y-27632 has demonstrated significant therapeutic potential in a variety of in vivo models. Its well-defined mechanism of action and the growing body of preclinical data make it a valuable tool for researchers and drug development professionals. Further investigation into its efficacy and safety in different disease contexts is warranted to fully elucidate its clinical utility. This guide provides a foundational understanding of the in vivo applications of Y-27632, offering a starting point for the design and interpretation of future studies.
References
- 1. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of Rho-associated kinase inhibitor Y27632 in corneal endothelial dysfunction: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Y-29794 Tosylate: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Y-29794 tosylate is a potent, selective, and orally active non-peptide inhibitor of prolyl endopeptidase (PPCE), an enzyme implicated in the metabolism of neuropeptides and the pathophysiology of neurodegenerative diseases. With its ability to penetrate the blood-brain barrier, Y-29794 has emerged as a valuable tool in neuroscience research, demonstrating potential therapeutic effects in models of neurodegeneration and cognitive dysfunction. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use in neuroscience research, and an exploration of the signaling pathways it modulates.
Introduction
Prolyl endopeptidase (PPCE), also known as prolyl oligopeptidase (POP), is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues in small peptides (<30 amino acids).[1][2][3] Its substrates in the central nervous system (CNS) include a variety of neuropeptides and peptide hormones such as thyrotropin-releasing hormone (TRH), substance P, vasopressin, and neurotensin.[2][4][5] By regulating the levels of these bioactive peptides, PPCE plays a crucial role in diverse physiological processes including learning, memory, and mood.[1][2] Dysregulation of PPCE activity has been associated with several neurological and psychiatric disorders.[3]
This compound is a specific and competitive inhibitor of PPCE that has been instrumental in elucidating the enzyme's role in the CNS.[6][7] Its favorable pharmacokinetic properties, including oral bioavailability and brain penetrability, make it a suitable compound for both in vitro and in vivo investigations.[6][7] This guide will delve into the technical details of utilizing this compound as a research tool in neuroscience.
Mechanism of Action
This compound exerts its effects through the selective and reversible inhibition of prolyl endopeptidase.[6][7] By binding to the active site of PPCE, Y-29794 prevents the cleavage of its neuropeptide substrates. This leads to an accumulation of these peptides in the extracellular space, thereby potentiating their downstream signaling effects. For instance, the inhibition of PPCE has been shown to enhance the action of TRH, a neuropeptide with known neuroprotective and cognitive-enhancing properties.[7][8][9]
The primary mechanism of action of Y-29794 is centered on the modulation of neuropeptide signaling through the inhibition of their degradation. This, in turn, can influence a variety of downstream cellular processes relevant to neuronal function and survival.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: In Vitro Inhibitory Activity of Y-29794
| Parameter | Value | Species/Tissue | Reference |
| Ki | 0.95 nM | Rat Brain PPCE | [6][7] |
| IC50 | 3.0 nM | Rat Brain Crude Extract & Partially Purified Enzyme | [10] |
Table 2: In Vivo Efficacy of Y-29794 in a Senescence-Accelerated Mouse (SAMP8) Model
| Dosage (p.o.) | Outcome | Reference |
| 1, 10, 20 mg/kg | Significantly reduced the number and density of amyloid-beta positive granular structures in the hippocampus. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Prolyl Endopeptidase Inhibition Assay
Objective: To determine the inhibitory potency of Y-29794 on PPCE activity.
Materials:
-
Purified or partially purified PPCE from rat brain
-
This compound
-
Fluorogenic PPCE substrate (e.g., Suc-Gly-Pro-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Y-29794 in assay buffer.
-
In a 96-well plate, add the PPCE enzyme solution to each well.
-
Add the different concentrations of Y-29794 or vehicle control to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the initial reaction velocities and determine the IC50 value of Y-29794 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Ki), perform kinetic studies with varying substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Ex Vivo Brain PPCE Activity Measurement
Objective: To assess the brain penetration and target engagement of orally administered Y-29794.
Materials:
-
Male Wistar rats
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Brain homogenization buffer
-
PPCE activity assay reagents (as described in 4.1)
Protocol:
-
Administer this compound or vehicle orally to the rats at various doses.
-
At different time points after administration, euthanize the animals and perfuse them with ice-cold saline.
-
Dissect the brains and homogenize specific regions (e.g., hippocampus, cortex) in homogenization buffer.
-
Centrifuge the homogenates to obtain the supernatant containing the soluble PPCE.
-
Measure the PPCE activity in the brain supernatants as described in the in vitro inhibition assay (section 4.1).
-
Calculate the percentage of PPCE inhibition in the brains of Y-29794-treated animals compared to the vehicle-treated controls.
Study of Amyloid-Beta Deposition in Senescence-Accelerated Mouse (SAMP8) Model
Objective: To evaluate the effect of chronic Y-29794 treatment on amyloid-beta pathology in a mouse model of aging and Alzheimer's disease.[12][13][14]
Materials:
-
Senescence-accelerated mouse-prone 8 (SAMP8) mice
-
This compound
-
Vehicle for oral administration
-
Paraformaldehyde (PFA) for tissue fixation
-
Anti-amyloid-beta antibody
-
Secondary antibody conjugated to a reporter (e.g., HRP or a fluorescent dye)
-
Microscope and image analysis software
Protocol:
-
Treat SAMP8 mice daily with oral doses of Y-29794 (e.g., 1, 10, 20 mg/kg) or vehicle for a prolonged period (e.g., several months), starting at a pre-symptomatic age.
-
At the end of the treatment period, euthanize the mice and perfuse them with saline followed by 4% PFA.
-
Dissect the brains and post-fix them in 4% PFA overnight, followed by cryoprotection in sucrose solutions.
-
Prepare coronal brain sections using a cryostat or vibratome.
-
Perform immunohistochemistry on the brain sections using a specific anti-amyloid-beta antibody.
-
Visualize the amyloid-beta plaques using a suitable detection method (e.g., DAB staining or fluorescence).
-
Capture images of the hippocampus and other relevant brain regions.
-
Quantify the amyloid-beta plaque load (e.g., number and area of plaques) using image analysis software.
-
Perform statistical analysis to compare the amyloid-beta burden between the Y-29794-treated and vehicle-treated groups.
Assessment of Acetylcholine Release in Rat Hippocampal Slices
Objective: To investigate the potentiation of TRH-induced acetylcholine (ACh) release by Y-29794.[7][8]
Materials:
-
Male Wistar rats
-
This compound
-
Thyrotropin-releasing hormone (TRH)
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) with electrochemical detection for ACh measurement
-
Tissue chopper or vibratome
Protocol:
-
Euthanize a rat and rapidly dissect the hippocampus in ice-cold aCSF.
-
Prepare hippocampal slices (e.g., 300-400 µm thick) using a tissue chopper or vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer the slices to a perfusion chamber and superfuse with oxygenated aCSF at 37°C.
-
Collect baseline perfusate samples to measure basal ACh release.
-
Apply Y-29794 to the superfusion medium and continue collecting samples.
-
Stimulate ACh release by adding TRH to the superfusion medium in the presence or absence of Y-29794.
-
Collect perfusate samples during and after TRH stimulation.
-
Measure the ACh concentration in the collected samples using HPLC with electrochemical detection.
-
Calculate the amount of ACh released and compare the TRH-induced release in the presence and absence of Y-29794 to determine the potentiation effect.
Signaling Pathways and Visualizations
The primary signaling pathway modulated by Y-29794 is the neuropeptidergic system, through the inhibition of PPCE. This leads to an increased availability of various neuropeptides that can then activate their respective G-protein coupled receptors (GPCRs) on neuronal membranes, initiating a cascade of intracellular signaling events.
Caption: Mechanism of action of this compound.
The inhibition of PPCE by Y-29794 prevents the degradation of neuropeptides, leading to their increased availability to bind to their receptors and trigger downstream signaling cascades that can result in various neuronal responses.
Caption: Experimental workflow for the SAMP8 mouse study.
Applications in Neuroscience Research
This compound has demonstrated utility in several areas of neuroscience research:
-
Neurodegenerative Diseases: The ability of Y-29794 to reduce amyloid-beta-like deposition in a mouse model of accelerated senescence suggests its potential as a research tool for studying Alzheimer's disease and other proteinopathies.[11] By inhibiting PPCE, Y-29794 may help to unravel the complex interplay between neuropeptide metabolism and the progression of neurodegeneration.
-
Cognition and Memory: Given the role of PPCE in degrading neuropeptides involved in learning and memory, Y-29794 is a valuable compound for investigating the mechanisms of cognitive enhancement.[7] Studies on its effects on acetylcholine release highlight its potential to modulate cholinergic neurotransmission, a key pathway in memory formation.
-
Neuroprotection: The potentiation of neuroprotective neuropeptides like TRH suggests that Y-29794 could be used to explore novel neuroprotective strategies.[7][15]
Conclusion
This compound is a powerful and specific pharmacological tool for investigating the role of prolyl endopeptidase in the central nervous system. Its well-characterized inhibitory activity, oral bioavailability, and brain permeability make it suitable for a wide range of in vitro and in vivo studies in neuroscience. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize Y-29794 in their investigations into neurodegenerative diseases, cognitive function, and neuroprotection. Further research into the downstream signaling consequences of PPCE inhibition and the broader therapeutic potential of Y-29794 is warranted.
References
- 1. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 2. Characterization of membrane-bound prolyl endopeptidase from brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Peptidomics of prolyl endopeptidase in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS 129184-48-1 | Sun-shinechem [sun-shinechem.com]
- 7. Y-29794--a non-peptide prolyl endopeptidase inhibitor that can penetrate into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of thyrotropin releasing hormone (TRH) on acetylcholine release from different brain areas investigated by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRH potentiates excitatory actions of acetylcholine on cerebral cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The senescence accelerated mouse (SAMP8) as a model for oxidative stress and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Senescence accelerated mouse-prone 8: a model of neuroinflammation and aging with features of sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of prolyl endopeptidase inhibitors and neuropeptides on delayed neuronal death in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Y-29794 Tosylate: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of Y-29794 tosylate, a potent and specific prolyl endopeptidase (PREP) inhibitor, in cell culture experiments. The primary focus is on its application in studying triple-negative breast cancer (TNBC) cell lines, based on key findings demonstrating its efficacy in inhibiting cancer cell proliferation and survival.
Mechanism of Action
Y-29794 is an orally active, non-peptide inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP). PREP is a serine protease that cleaves small peptides on the C-terminal side of proline residues. In the context of cancer, particularly TNBC, Y-29794 has been shown to inhibit cell proliferation and induce cell death by blocking the IRS1-AKT-mTORC1 survival signaling pathway.[1][2][3] Interestingly, studies suggest that Y-29794 may have additional cellular targets beyond PREP that contribute to its anti-cancer effects.[1][2] It is a competitive and reversible inhibitor of rat brain PREP with a Ki value of 0.95 nM and an IC50 of 3.0 nM.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on various triple-negative breast cancer cell lines.
| Cell Line | Assay Type | Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| MDA-MB-231 | Cell Viability | 1 - 10 | 48 and 72 hours | Dose-dependent decrease in cell viability | Perez et al., 2020 |
| SUM159PT | Cell Viability | 1 - 10 | 48 and 72 hours | Dose-dependent decrease in cell viability | Perez et al., 2020 |
| MDA-MB-468 | Cell Viability | 1 - 10 | 48 and 72 hours | Dose-dependent decrease in cell viability | Perez et al., 2020 |
| HCC1806 | Cell Viability | 1 - 10 | 48 and 72 hours | Dose-dependent decrease in cell viability | Perez et al., 2020 |
| HCC1937 | Cell Viability | 1 - 10 | 48 and 72 hours | Dose-dependent decrease in cell viability | Perez et al., 2020 |
| Hs578t | Cell Viability | 1 - 10 | 48 and 72 hours | Dose-dependent decrease in cell viability | Perez et al., 2020 |
| TNBC Cell Lysates | Endopeptidase Activity | 1 - 10 | N/A | Dose-dependent inhibition of endopeptidase activity (complete inhibition at 5 and 10 µM) | Perez et al., 2020 |
| MDA-MB-468 | Immunoblot | 5, 7.5, 10 | 16 hours | Depletion of IRS1 and inhibition of AKT and mTORC1 signaling | Perez et al., 2020 |
| SUM159PT | Immunoblot | 5, 7.5, 10 | 16 hours | Depletion of IRS1 and inhibition of AKT and mTORC1 signaling | Perez et al., 2020 |
| MDA-MB-231 | Immunoblot | 5, 7.5, 10 | 16 hours | Depletion of IRS1 and inhibition of AKT and mTORC1 signaling | Perez et al., 2020 |
Signaling Pathway Diagram
Caption: Signaling pathway inhibited by this compound in TNBC cells.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound in cell culture.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, nuclease-free water to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Culture and Treatment
Materials:
-
Triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231, SUM159PT, MDA-MB-468, HCC1806, HCC1937, Hs578t)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cell culture flasks, plates, and other necessary consumables
-
This compound stock solution
Protocol:
-
Culture the TNBC cell lines according to standard cell culture protocols in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow the cells to adhere and reach the desired confluency (typically 50-70%).
-
Prepare working solutions of this compound by diluting the stock solution in fresh cell culture medium to the desired final concentrations (e.g., 1, 2.5, 5, 7.5, 10 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of water as the highest drug concentration).
-
Incubate the cells for the desired treatment duration (e.g., 16, 48, or 72 hours) before proceeding to the specific assays.
Cell Viability Assay (Using CellTiter-Glo®)
Materials:
-
Cells treated with this compound in a 96-well plate
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
After the 48 or 72-hour treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Immunoblot (Western Blot) Analysis
Materials:
-
Cells treated with this compound in 6-well plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IRS1, anti-phospho-AKT, anti-AKT, anti-phospho-S6K, anti-S6K, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After a 16-hour treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control like actin.
In Vitro Endopeptidase Activity Assay
Materials:
-
TNBC cell lysates
-
Assay buffer
-
Fluorogenic prolyl endopeptidase substrate (e.g., Z-Gly-Pro-AMC)
-
This compound
-
Fluorometer
Protocol:
-
Prepare cell lysates from untreated TNBC cells.
-
In a 96-well black plate, add the cell lysate to the assay buffer.
-
Add varying concentrations of this compound (e.g., 1, 2.5, 5, 10 µM) or a vehicle control to the wells.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C and protect it from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at regular intervals.
-
Calculate the rate of substrate cleavage to determine the endopeptidase activity.
-
Express the activity in the presence of Y-29794 as a percentage of the vehicle control.
References
- 1. benchchem.com [benchchem.com]
- 2. Prolyl oligopeptidase induces angiogenesis both in vitro and in vivo in a novel regulatory manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution and Use of Y-27632, a ROCK Inhibitor
These application notes provide detailed protocols for the dissolution, storage, and application of the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-27632. While the initial query specified Y-29794 tosylate, it is important to note that this compound is a prolyl endopeptidase (PPCE) inhibitor.[][2][3] It is highly probable that the intended compound of interest was the widely used ROCK inhibitor, Y-27632, due to the similarity in nomenclature and its common application in cell culture experiments requiring detailed dissolution and handling protocols.
Introduction to Y-27632
Y-27632 is a selective and potent, cell-permeable inhibitor of the ROCK family of protein kinases (ROCK1 and ROCK2).[4][5][6] It acts as an ATP-competitive inhibitor.[7] The Rho/ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[][9][10][11] Inhibition of this pathway by Y-27632 has been shown to prevent apoptosis and enhance the survival and cloning efficiency of dissociated human embryonic stem (ES) cells and induced pluripotent stem cells (iPSCs) without affecting their pluripotency.[12]
Data Presentation: Solubility and Stability of Y-27632
For consistent and reproducible experimental results, proper handling and storage of Y-27632 are crucial. The following table summarizes the solubility and stability of Y-27632 in various solvents.
| Solvent | Solubility | Stock Solution Storage | Stability of Powder |
| Water | Up to 30 mg/mL[4] | Aqueous solutions are not recommended for long-term storage; use fresh or store for no more than one day.[7] | Stable for at least 2 years at -20°C. |
| DMSO | ≥ 49 mg/mL (198.1 mM)[5] | Up to 3 months at -20°C[4] or 6 months at -20°C.[6] Aliquot to avoid repeated freeze-thaw cycles. | Stable for ≥ 4 years at -20°C as a crystalline solid. |
| Ethanol | ~1 mg/mL[7] | Not specified | |
| PBS (pH 7.2) | ~100 mg/mL[7] | Not recommended for storage for more than one day.[7] |
Experimental Protocols
Preparation of Y-27632 Stock Solution
Materials:
-
Y-27632 dihydrochloride powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Briefly centrifuge the vial of Y-27632 powder to ensure all the powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Use fresh DMSO as moisture-absorbed DMSO can reduce solubility.[5]
-
Gently vortex or pipette up and down to fully dissolve the powder.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions in DMSO are stable for at least 3-6 months.[4][6]
Application in Cell Culture: Enhancing Survival of Dissociated Human Pluripotent Stem Cells
Materials:
-
Culture of human pluripotent stem cells (hPSCs)
-
Cell dissociation reagent (e.g., Accutase, TrypLE)
-
Complete cell culture medium (e.g., mTeSR1, E8)
-
Y-27632 stock solution (10 mM in DMSO)
-
Culture plates coated with an appropriate matrix (e.g., Matrigel, Geltrex)
Procedure:
-
Prepare the cell culture medium containing Y-27632 at a final concentration of 10 µM. For example, add 1 µL of a 10 mM stock solution to every 1 mL of culture medium.
-
Aspirate the old medium from the hPSC culture and wash with PBS.
-
Add the cell dissociation reagent and incubate until the cells detach.
-
Neutralize the dissociation reagent with culture medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the cell pellet in the culture medium containing 10 µM Y-27632.
-
Plate the cells onto the pre-coated culture plates.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
After 24 hours, replace the medium with fresh medium that does not contain Y-27632.
Mandatory Visualization
Signaling Pathway of ROCK Inhibition by Y-27632
Caption: The ROCK signaling pathway and the inhibitory action of Y-27632.
Experimental Workflow for Enhancing hPSC Survival
Caption: Workflow for using Y-27632 to improve hPSC survival after dissociation.
References
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | CAS 129184-48-1 | Sun-shinechem [sun-shinechem.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. synthetic (organic), ≥98% (HPLC), ROCK inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis [thno.org]
- 12. stemrd.com [stemrd.com]
Application Notes and Protocols for Y-29794 Tosylate in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-29794 tosylate is a potent and selective, non-peptide inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP).[1] PREP is a serine protease that cleaves small peptides on the C-terminal side of proline residues.[1] This enzyme is implicated in various physiological and pathological processes, and its inhibition is a subject of investigation for therapeutic interventions in oncology and neurodegenerative diseases.[1][2] These application notes provide detailed protocols for the use of this compound in common in vitro assays to assess its biological activity.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell type, assay duration, and specific endpoint being measured. The following table summarizes recommended concentration ranges based on published data.
| In Vitro Assay | Cell Type(s) | Effective Concentration Range | Notes |
| Prolyl Endopeptidase (PREP) Activity Assay | Triple-Negative Breast Cancer (TNBC) cell lysates | 5 µM - 10 µM | Complete inhibition of endopeptidase activity was observed at these concentrations.[1] Y-29794 has been shown to inhibit rat brain PREP with a Ki of 0.95 nM.[3] |
| Cell Proliferation/Viability (MTT Assay) | TNBC cell lines (e.g., MDA-MB-231, SUM159PT) | 0.3125 µM - 10 µM | A dose-dependent inhibition of proliferation and survival was observed. Significant cell killing effects were noted at concentrations of 5–10 µM.[1] |
| Apoptosis Assay (Annexin V/PI Staining) | Not specified for Y-29794 | Experimentally determined | While Y-29794 has been shown to induce cell death, specific concentrations for apoptosis assays have not been detailed in the reviewed literature.[1][4] A dose-response study is recommended to determine the optimal concentration for the cell line of interest. A general protocol is provided below. |
| Cell Cycle Analysis (Flow Cytometry) | Not specified for Y-29794 | Experimentally determined | The effect of Y-29794 on the cell cycle has been noted, but specific concentrations for these assays are not available in the reviewed literature.[1] Researchers should perform a concentration-response experiment to identify the effective range for their specific experimental setup. A general protocol is provided below. |
Signaling Pathway
Y-29794 has been shown to inhibit the IRS1-AKT-mTORC1 survival signaling pathway in triple-negative breast cancer cells.[1][4]
References
- 1. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of amyloid-like deposition by a selective prolyl endopeptidase inhibitor, Y-29794, in senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Y-29794--a non-peptide prolyl endopeptidase inhibitor that can penetrate into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Y-29794 Tosylate Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Y-29794 tosylate in mouse models, with a focus on its application in triple-negative breast cancer (TNBC) and senescence-accelerated mouse (SAM) models. Detailed protocols, quantitative data, and a visualization of the relevant signaling pathway are included to facilitate experimental design and execution.
Application Notes
Y-29794 is a potent and selective, non-peptide inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in the progression of certain cancers and neurodegenerative diseases.[1][2][3] In mouse models, Y-29794 has demonstrated therapeutic potential by inhibiting tumor growth and preventing the formation of amyloid-like deposits.
In the context of oncology, Y-29794 has been shown to inhibit the growth of triple-negative breast cancer (TNBC) xenograft tumors in mice.[1] The mechanism of action involves the blockade of the IRS1-AKT-mTORC1 signaling pathway, which is crucial for cancer cell survival and proliferation.[1]
In neuroscience research, Y-29794 has been utilized in senescence-accelerated mouse (SAM) models to prevent the deposition of amyloid-β-like structures in the hippocampus, suggesting a potential role in neuroprotective strategies.[2]
Quantitative Data Summary
The following tables summarize the reported dosages and qualitative outcomes of this compound administration in different mouse models.
Table 1: this compound Administration in Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Parameter | Details |
| Mouse Strain | NOD-SCID |
| Cancer Cell Lines | MDA-MB-231, SUM159PT, MDA-MB-468 |
| Administration Route | Intraperitoneal (i.p.) Injection |
| Dosage Range | 12.5 - 50 mg/kg |
| Dosing Schedule | Daily (5 days/week) |
| Treatment Duration | 3 - 5 weeks |
| Reported Outcome | Pronounced reduction in tumor growth |
| Toxicity | Minimal effect on body weight (≤ 10% reduction) |
Data sourced from Perez RE, et al. Cancer Biol Ther. 2020.[1]
Table 2: this compound Administration in Senescence-Accelerated Mouse (SAM) Model
| Parameter | Details |
| Mouse Strain | Senescence-Accelerated Mouse (SAM) |
| Administration Route | Oral (p.o.) |
| Dosage Range | 1, 10, 20 mg/kg |
| Dosing Schedule | Repeated treatment (frequency not specified) |
| Reported Outcome | Significant reduction in the number and density of Aβ-positive granular structures in the hippocampus |
Data sourced from Kato A, et al. J Pharmacol Exp Ther. 1997.[2]
Experimental Protocols
Protocol 1: Evaluation of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Mouse Model
Objective: To assess the in vivo efficacy of this compound in inhibiting the growth of TNBC tumors.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
NOD-SCID mice (female, 6-8 weeks old)
-
TNBC cell lines (e.g., MDA-MB-231, SUM159PT, MDA-MB-468)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture TNBC cells according to standard protocols.
-
Cell Preparation for Injection:
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
-
The final cell concentration should be such that the desired number of cells (e.g., 1 x 10^6 cells) is in a volume of 100-200 µL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Allow tumors to become palpable and reach a measurable size.
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week).
-
-
Drug Administration:
-
Randomize mice into treatment and control (vehicle) groups.
-
Prepare this compound solution in the chosen vehicle at the desired concentrations (12.5, 25, 50 mg/kg).
-
Administer this compound or vehicle via intraperitoneal injection daily, five days a week.
-
-
Data Collection and Analysis:
-
Continue treatment for the planned duration (e.g., 3-5 weeks).
-
Monitor tumor volume and mouse body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
References
Application Notes and Protocols for Y-29794 Tosylate in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-29794 tosylate is a potent and selective, non-peptide inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP).[1] PREP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues and is implicated in the regulation of neuropeptides and hormones. Its involvement in various physiological processes makes it a compelling target for drug discovery in fields such as neuroscience and oncology.[2] Recent studies have highlighted the role of Y-29794 in inhibiting the IRS1-AKT-mTORC1 survival signaling pathway, suggesting its potential as a therapeutic agent in triple-negative breast cancer (TNBC) by hindering cancer cell proliferation and survival.[1][3]
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays, encompassing both biochemical and cell-based approaches. The provided methodologies are designed to facilitate the identification and characterization of PREP inhibitors and to assess their effects on cancer cell viability.
Signaling Pathway Inhibition by Y-29794
Y-29794 exerts its anti-proliferative effects by targeting prolyl endopeptidase (PREP), which in turn modulates the IRS1-AKT-mTORC1 signaling cascade. This pathway is crucial for cell growth, proliferation, and survival. Inhibition of PREP by Y-29794 leads to the downregulation of this survival pathway in cancer cells.
Figure 1: Y-29794 inhibits PREP, modulating the IRS1-AKT-mTORC1 signaling pathway.
Quantitative Data Summary
The inhibitory activity of Y-29794 against its primary target, prolyl endopeptidase, and its effect on cancer cell lines are summarized below. This data is essential for designing effective screening assays and for interpreting the results.
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| Y-29794 | Prolyl Endopeptidase (PREP) | Biochemical (Enzyme Inhibition) | - | Ki | 0.95 nM | [4] |
| Y-29794 | Cell Proliferation | Cell-based (MTT Assay) | MDA-MB-231 (TNBC) | IC50 | Dose-dependent inhibition observed | [1] |
| Y-29794 | Cell Proliferation | Cell-based (MTT Assay) | SUM159PT (TNBC) | IC50 | Dose-dependent inhibition observed | [1] |
High-Throughput Screening Workflow
A typical HTS campaign to identify novel PREP inhibitors or to characterize the cellular effects of Y-29794 involves a multi-stage process, starting with a primary screen, followed by dose-response confirmation and secondary assays.
Figure 2: General workflow for a high-throughput screening campaign.
Experimental Protocols
Biochemical HTS Assay: Fluorogenic Prolyl Endopeptidase (PREP) Inhibition Assay
This protocol is designed for a 384-well plate format suitable for HTS to identify inhibitors of PREP.
Materials:
-
Recombinant human prolyl endopeptidase (PREP)
-
Fluorogenic substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
This compound (Positive Control)
-
DMSO (Negative Control)
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence plate reader with excitation at ~360-380 nm and emission at ~440-460 nm
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (dissolved in DMSO) and controls into the 384-well plates. For a primary screen, a final concentration of 10 µM is typical.
-
Enzyme Addition: Prepare a working solution of PREP in Assay Buffer. Add 10 µL of the PREP solution to each well.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a working solution of Z-Gly-Pro-AMC in Assay Buffer. Initiate the reaction by adding 10 µL of the substrate solution to each well. The final reaction volume will be 20 µL.
-
Kinetic Reading: Immediately place the plates in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence signal every minute for 30-60 minutes.
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence intensity over time).
-
Determine the percent inhibition for each compound relative to the DMSO (0% inhibition) and a potent inhibitor like Y-29794 (100% inhibition) controls. % Inhibition = 100 * (1 - (Rate_Compound - Rate_Background) / (Rate_DMSO - Rate_Background))
Cell-Based HTS Assay: MTT Assay for Cell Viability in TNBC Cells
This protocol is adapted for a 96-well format to screen for compounds affecting the viability of triple-negative breast cancer cell lines such as MDA-MB-231 or SUM159PT.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, SUM159PT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
This compound (or other cytotoxic agent as a positive control)
-
DMSO (Vehicle Control)
-
96-well clear, flat-bottom cell culture plates
-
Microplate spectrophotometer (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Add test compounds, Y-29794, and DMSO vehicle control to the wells. A typical final volume is 200 µL per well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Remove 100 µL of medium from each well and add 20 µL of MTT solution. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of Solubilization Solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control (100% viability). % Viability = 100 * (Abs_Compound / Abs_DMSO)
-
For dose-response experiments, plot % Viability against the logarithm of compound concentration to determine the IC50 value.
References
- 1. Development and cytotoxic response of two proliferative MDA-MB-231 and non-proliferative SUM1315 three-dimensional cell culture models of triple-negative basal-like breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Prolyl Endopeptidase (PEP) Inhibition with Y-29794 Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in the maturation and degradation of various neuropeptides and peptide hormones by cleaving peptide bonds on the C-terminal side of proline residues.[1][2] Its involvement in physiological processes has made it a significant therapeutic target for neurological and other disorders. Y-29794 tosylate is a potent, orally active, and specific non-peptide inhibitor of PEP.[3][4][5] It acts as a competitive and reversible inhibitor, making it a valuable tool for studying the physiological functions of PEP and for the development of novel therapeutics.[3][6] These application notes provide a detailed protocol for measuring the inhibition of PEP activity by this compound using a fluorometric assay.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits prolyl endopeptidase, thereby preventing the degradation of its substrates.[3][6] This inhibition can modulate various signaling pathways that are dependent on the levels of specific neuropeptides and peptide hormones. One of the primary roles of PEP is the regulation of neuropeptides in the central nervous system. By inhibiting PEP, Y-29794 can potentiate the effects of these neuropeptides.
Figure 1: Simplified signaling pathway of PEP-mediated neuropeptide degradation and its inhibition by this compound.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against prolyl endopeptidase has been determined in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Enzyme Source | Reference |
| Ki | 0.95 nM | Rat Brain | [3][6] |
| IC50 | 3.0 nM | Rat Brain (crude extract and partially purified) | [3] |
| Inhibition in Cell Lysates | Dose-dependent, with complete inhibition at 5-10 µM | Triple-Negative Breast Cancer Cell Lines | [5] |
Experimental Protocols
This section provides a detailed protocol for a fluorometric assay to determine the inhibitory activity of this compound against prolyl endopeptidase. The assay is based on the cleavage of the fluorogenic substrate Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC), which releases the highly fluorescent 7-amido-4-methylcoumarin (AMC).[1]
Materials and Reagents
-
Prolyl Endopeptidase (PEP), purified enzyme or cell lysate
-
This compound
-
Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.[1]
Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Substrate Stock Solution: Prepare a stock solution of Z-Gly-Pro-AMC in 100% DMSO. For example, a 10 mM stock solution. Store at -20°C, protected from light.
-
Enzyme Working Solution: Dilute the PEP enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Inhibitor Working Solutions: Prepare serial dilutions of this compound from the stock solution into Assay Buffer. Ensure the final DMSO concentration in all wells of the microplate is consistent and does not exceed 1% to avoid solvent effects.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for measuring PEP inhibition.
Figure 2: Experimental workflow for the prolyl endopeptidase inhibition assay.
Assay Protocol
-
To each well of a black, flat-bottom 96-well microplate, add 50 µL of the serially diluted this compound solutions. For the positive control (100% enzyme activity), add 50 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells. For the blank (no enzyme activity), add 50 µL of Assay Buffer.
-
Add 25 µL of the diluted PEP enzyme solution to all wells except the blank wells. To the blank wells, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells. The final volume in each well will be 100 µL.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) every minute for 30-60 minutes.
Data Analysis
-
For each well, calculate the rate of the reaction (V) by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the reaction rate of the blank from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Vinhibitor / Vcontrol)] x 100% Where Vinhibitor is the reaction rate in the presence of the inhibitor and Vcontrol is the reaction rate in the absence of the inhibitor (positive control).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Conclusion
This document provides a comprehensive protocol for measuring the inhibition of prolyl endopeptidase by this compound. The detailed methodology and data presentation are intended to assist researchers, scientists, and drug development professionals in accurately assessing the inhibitory potential of this compound and similar molecules targeting PEP. Adherence to this protocol will facilitate the generation of robust and reproducible data for enzyme kinetics and inhibitor screening studies.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Prolyl endopeptidase remodels macrophage function as a novel transcriptional coregulator and inhibits fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Rho-Associated Coiled-Coil Kinase (ROCK) Inhibitors in Parkinson's Disease Models
For the attention of: Researchers, scientists, and drug development professionals.
Subject: This document provides detailed application notes and protocols for the use of Rho-Associated Coiled-Coil Kinase (ROCK) inhibitors in preclinical models of Parkinson's disease (PD).
Note on Y-29794 Tosylate: Initial interest was expressed in the application of this compound in Parkinson's disease models under the assumption that it is a ROCK inhibitor. Our literature review clarifies that this compound is a potent and specific inhibitor of prolyl endopeptidase (PREP). While PREP inhibition is an area of investigation for neurodegenerative diseases, particularly in relation to α-synuclein aggregation, detailed experimental protocols for this compound in PD models are not extensively documented in publicly available literature.
The primary focus of this document is therefore on well-characterized ROCK inhibitors, namely Fasudil and Y-27632 , for which there is a substantial body of evidence demonstrating neuroprotective effects in established Parkinson's disease models.
Introduction to ROCK Inhibition in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta. The Rho-associated coiled-coil kinase (ROCK) signaling pathway has emerged as a promising therapeutic target in neurodegenerative diseases.[1] Overactivation of the ROCK pathway is implicated in pathological processes relevant to PD, including apoptosis, inflammation, and inhibition of neurite outgrowth.[2][3] Inhibition of ROCK has been shown to protect dopaminergic neurons, reduce neuroinflammation, and promote motor function recovery in various preclinical models of PD.[1][4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the application of Fasudil and Y-27632 in widely used mouse and rat models of Parkinson's disease.
Table 1: Effects of Fasudil in the MPTP Mouse Model of Parkinson's Disease
| Parameter | Control Group (MPTP + Vehicle) | Fasudil-Treated Group (MPTP + Fasudil) | Percentage Change | Reference |
| Tyrosine Hydroxylase (TH)+ Neurons in Substantia Nigra | 5016 ± 375 cells | 7424 ± 291 cells (100 mg/kg) | +48% | [4] |
| Striatal Dopamine Levels | 1.25 ± 0.18 ng/mg | 2.05 ± 0.14 ng/mg | +64% | [6] |
| Motor Performance (Pole Test) | 15.58 ± 1.088 s (time to descend) | 18.96 ± 1.224 s (time to descend) | Improved Performance | [7] |
| Microglial Activation (M1 to M2 shift) | Predominantly M1 phenotype | Shift towards M2 anti-inflammatory phenotype | Qualitative | [5] |
Table 2: Effects of Y-27632 in a Rat Model of Parkinson's Disease
| Parameter | Control Group | Y-27632-Treated Group | Percentage Change | Reference |
| Graft-derived Striatal Reinnervation | Baseline | Marked Increase | Qualitative | [3] |
| Survival of Grafted Dopaminergic Neurons | Baseline | Slight, nonsignificant increase | Not significant | [3] |
| Striatal TH-ir Fiber Density (in grafts) | 100% | ~40% (treatment of cell suspension) | -60% | [3] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of ROCK inhibitors in the context of Parkinson's disease pathology.
Caption: ROCK signaling pathway in Parkinson's disease and points of intervention by inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: Neuroprotective Effects of Fasudil in the MPTP Mouse Model
Objective: To evaluate the neuroprotective and anti-inflammatory effects of Fasudil in a sub-acute MPTP-induced mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Fasudil hydrochloride
-
Saline (0.9% NaCl)
-
Stereotaxic apparatus
-
Behavioral testing equipment (e.g., pole test apparatus)
-
Immunohistochemistry reagents (e.g., anti-Tyrosine Hydroxylase antibody)
-
ELISA kits for inflammatory cytokines (e.g., IL-1β, TNF-α)
Experimental Workflow:
Caption: Experimental workflow for the MPTP/Fasudil study.
Procedure:
-
Animal Model Induction: Administer MPTP (e.g., 30 mg/kg, intraperitoneally) to mice once daily for five consecutive days to induce dopaminergic neurodegeneration.[1]
-
Treatment Administration: Following MPTP administration, treat one group of mice with Fasudil (e.g., 30 or 100 mg/kg) dissolved in drinking water or administered by oral gavage daily for the duration of the study (e.g., 2-4 weeks).[4][6] The control group receives a vehicle.
-
Behavioral Analysis: Conduct motor function tests, such as the pole test, at regular intervals to assess motor coordination and bradykinesia. Record the time taken for the mouse to turn and descend the pole.
-
Tissue Collection and Preparation: At the end of the treatment period, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Collect the brains and process for histological and biochemical analyses.
-
Immunohistochemistry: Section the brains and perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons in the substantia nigra. Quantify the number of TH-positive cells using stereological methods.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA kits. Western blotting can be used to assess the expression of proteins in the ROCK signaling pathway.
Protocol 2: Application of Y-27632 in a 6-OHDA Rat Model with Cell Transplantation
Objective: To assess the effect of the ROCK inhibitor Y-27632 on the survival and integration of transplanted dopaminergic precursor cells in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
6-hydroxydopamine (6-OHDA)
-
Y-27632 dihydrochloride
-
Dopaminergic precursor cells (e.g., from embryonic ventral mesencephalon)
-
Stereotaxic apparatus
-
Apomorphine or amphetamine for rotational behavior testing
-
Immunohistochemistry reagents (e.g., anti-TH antibody)
Experimental Workflow:
Caption: Experimental workflow for the 6-OHDA/Y-27632 cell transplantation study.
Procedure:
-
6-OHDA Lesioning: Anesthetize the rats and use a stereotaxic frame to inject 6-OHDA into the medial forebrain bundle or striatum to create a unilateral lesion of the nigrostriatal pathway.[8][9][10][11]
-
Behavioral Confirmation: Two to three weeks post-lesioning, confirm the extent of the lesion by administering apomorphine or amphetamine and quantifying the resulting rotational behavior.
-
Cell Preparation and Transplantation: Prepare a suspension of dopaminergic precursor cells. For one experimental arm, the cell suspension can be treated with Y-27632 (e.g., 30 µM) prior to transplantation.[3] Stereotaxically transplant the cell suspension into the lesioned striatum.
-
Host Treatment: For another experimental arm, administer Y-27632 to the host animals, for example, via osmotic mini-pumps, starting from the time of transplantation.
-
Post-Transplantation Monitoring: Monitor the recovery of motor function by performing rotational behavior tests at regular intervals for several weeks to months.
-
Histological Analysis: At the end of the study, euthanize the animals and perform immunohistochemistry on brain sections to visualize the transplanted cells (e.g., using a TH marker). Quantify the number of surviving dopaminergic neurons within the graft and the extent of graft-derived fiber outgrowth into the host striatum.
Concluding Remarks
The application of ROCK inhibitors, such as Fasudil and Y-27632, has demonstrated significant therapeutic potential in preclinical models of Parkinson's disease. The provided protocols offer a framework for investigating the neuroprotective, anti-inflammatory, and regenerative effects of these compounds. Further research is warranted to optimize dosing, administration routes, and to fully elucidate the downstream molecular mechanisms. These studies will be crucial for the successful translation of ROCK inhibition as a disease-modifying therapy for Parkinson's disease.
References
- 1. Frontiers | Modulation of Microglial Activity by Rho-Kinase (ROCK) Inhibition as Therapeutic Strategy in Parkinson’s Disease and Amyotrophic Lateral Sclerosis [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Rho Kinase Inhibitors on Grafts of Dopaminergic Cell Precursors in a Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multitarget intervention of Fasudil in the neuroprotection of dopaminergic neurons in MPTP-mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Neuroprotective effect of fasudil on inflammation through PI3K/Akt and Wnt/β-catenin dependent pathways in a mice model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a new low-dose 6-hydroxydopamine model of Parkinson's disease in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Troubleshooting & Optimization
Y-29794 tosylate solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Y-29794 tosylate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, potent, and specific non-peptide inhibitor of prolyl endopeptidase (PPCE).[1] PPCE is a serine peptidase that is implicated in the biosynthesis of amyloid β-peptide. By inhibiting PPCE, Y-29794 can prevent the progression of amyloid β-like deposition.[2][3]
Q2: I see both this compound and Y-29794 oxalate available. What is the difference and does it matter which one I use?
The tosylate and oxalate forms are different salt forms of the same active compound, Y-29794. The choice of salt form can significantly impact a compound's physicochemical properties, including solubility, stability, and dissolution rate.[4][5][6][7] While both forms inhibit PPCE, their solubility characteristics differ, which may necessitate different handling and dissolution protocols. It is crucial to be aware of which salt form you are using and to consult the appropriate solubility data.
Troubleshooting Guide: Solubility Issues
One of the most common challenges encountered with this compound is its solubility. This guide provides solutions to common solubility problems.
Q3: My this compound is not dissolving. What solvents should I use?
This compound is a crystalline solid that has specific solubility characteristics. For optimal dissolution, consider the following:
-
Dimethyl Sulfoxide (DMSO): this compound is soluble in DMSO.[] To aid dissolution, warming the solution and using ultrasonication may be necessary.
-
Ethanol: Data on the direct solubility of the tosylate salt in ethanol is limited. However, the oxalate salt of Y-29794 is soluble in ethanol with gentle warming.[9] This suggests that ethanol could be a potential solvent for the tosylate form, but this should be experimentally verified.
Q4: I dissolved this compound in DMSO for my cell culture experiment, but it precipitated when I added it to my media. How can I prevent this?
Precipitation upon addition to aqueous media is a common issue with compounds dissolved in a high concentration of organic solvent. Here are some troubleshooting steps:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture media that is non-toxic to your cells (typically ≤0.5%). This may require preparing a more dilute stock solution of this compound.
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform serial dilutions in your cell culture media. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Warming the Media: Gently warming the cell culture media to 37°C before adding the this compound stock can sometimes improve solubility.
-
Vortexing/Mixing: Ensure thorough and immediate mixing after adding the compound to the media to prevent localized high concentrations that can lead to precipitation.
Q5: Can I heat the this compound solution to get it to dissolve?
Gentle warming can be an effective method to aid dissolution, particularly in solvents like DMSO and ethanol.[9] However, it is crucial to avoid excessive heat, as it may degrade the compound. Always refer to the manufacturer's stability data if available. When preparing solutions for cell-based assays, ensure the final solution is at the appropriate temperature for your cells before application.
Data Presentation: Solubility Comparison
The following table summarizes the available solubility data for this compound and its oxalate salt. This information is critical for selecting the appropriate solvent for your experimental needs.
| Salt Form | Solvent | Concentration | Conditions |
| This compound | DMSO | Soluble | - |
| This compound | Unbuffered Water | - | Final pH 3.8 |
| Y-29794 oxalate | DMSO | <7.63 mg/mL | - |
| Y-29794 oxalate | Ethanol | <7.63 mg/mL | - |
| Y-29794 oxalate | Ethanol | Soluble to 15 mM | With gentle warming |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube thoroughly. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for an In Vitro Anti-Proliferative Assay
This protocol provides a general framework. Specific cell lines, seeding densities, and incubation times should be optimized for your experimental system.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: Inhibition of the IRS1-AKT-mTORC1 Pathway by Y-29794
Y-29794, by inhibiting prolyl endopeptidase (PPCE), has been shown to block the IRS1-AKT-mTORC1 signaling pathway, which is crucial for cell survival and proliferation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | CAS 129184-48-1 | Sun-shinechem [sun-shinechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. droracle.ai [droracle.ai]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpdft.com [rjpdft.com]
- 7. bjcardio.co.uk [bjcardio.co.uk]
- 9. rndsystems.com [rndsystems.com]
Technical Support Center: Y-27632 Tosylate for Animal Studies
Note to the Researcher: The compound "Y-29794" is not a widely recognized or commercially available ROCK inhibitor. It is highly probable that this is a typographical error and the intended compound is Y-27632 , a well-documented and extensively used selective ROCK inhibitor. The following technical support guide has been created for Y-27632 tosylate, assuming this correction.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the dosage and application of Y-27632 tosylate for in vivo animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during animal studies with Y-27632.
Q1: My animals are experiencing a sudden drop in blood pressure and increased heart rate after intravenous (IV) administration. What could be the cause and how can I mitigate this?
A1: This is a known side effect of Y-27632, which acts as a potent vasodilator. The rapid inhibition of ROCK in vascular smooth muscle leads to relaxation of blood vessels and a subsequent drop in blood pressure (hypotension).[1] The increased heart rate is likely a reflexive cardiac response to the hypotension.
Troubleshooting Steps:
-
Reduce the Dose: The most common cause is a dose that is too high for the chosen animal model. Refer to the dosage tables below and consider starting with the lowest reported effective dose.
-
Slow Down Infusion Rate: For IV administration, a slower infusion rate can prevent a sharp, immediate drop in blood pressure.
-
Consider a Different Route: If possible for your experimental design, consider subcutaneous (SC) or oral administration, which typically result in a slower absorption and a less acute hypotensive effect.[2]
-
Monitor Vital Signs: If your experimental setup allows, monitor blood pressure and heart rate during and after administration to better understand the physiological response in your model.
Q2: I am not observing the expected therapeutic effect in my animal model. What are the potential reasons for this lack of efficacy?
A2: A lack of efficacy can stem from several factors, ranging from dosage and administration to the stability of the compound.
Troubleshooting Steps:
-
Verify Dosage and Administration Route: Double-check your calculations and ensure the chosen administration route is appropriate for reaching the target tissue. For example, for central nervous system (CNS) targets, you need to ensure the compound can cross the blood-brain barrier, or consider direct administration methods.
-
Check Compound Stability: Y-27632 solutions should be prepared fresh.[3] If you are using a stock solution, ensure it has been stored correctly (typically at -20°C for up to 6 months) and has not undergone multiple freeze-thaw cycles.[3][4]
-
Confirm Bioavailability: The bioavailability of Y-27632 can vary between species and administration routes. Oral administration in drinking water, for example, may lead to variable intake between animals.[2] Consider gavage for more precise oral dosing.
-
Review the Timing of Administration: The therapeutic window is crucial. Ensure that Y-27632 is administered at a time point relevant to the pathological process you are studying.
-
Increase the Dose: If no adverse effects are observed, a carefully planned dose-escalation study may be necessary to find the effective dose for your specific model and endpoint.
Q3: How should I prepare Y-27632 tosylate for in vivo use? What is the best solvent?
A3: Y-27632 dihydrochloride (a common salt form) is soluble in aqueous solutions.
Preparation Guidelines:
-
Solvent: For most applications, sterile phosphate-buffered saline (PBS, pH 7.2) or sterile water are the recommended solvents.[3]
-
Stock Solutions: You can prepare a concentrated stock solution (e.g., 10 mM in water or PBS) and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.[3][5] Stock solutions in water or PBS are reported to be stable for up to 6 months at -20°C.[3]
-
Working Solutions: Dilute the stock solution to the final desired concentration with sterile PBS or saline immediately before administration. For cell culture applications, avoid final DMSO concentrations above 0.1% due to potential toxicity.[3]
Q4: I am observing inconsistent results between animals in the same treatment group. What could be the cause?
A4: Inconsistent results can be frustrating and can point to variability in drug administration or animal-specific physiological differences.
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure that the person administering the compound is using a consistent technique for all animals, especially for injections (e.g., consistent injection volume, site, and speed).
-
Control for Stress: Animal stress can influence experimental outcomes. Handle animals consistently and minimize stress during dosing.
-
Check Water/Food Intake for Oral Dosing: If administering Y-27632 in drinking water, monitor the daily water intake of each animal, as this can vary significantly.[2] Switching to oral gavage can provide more accurate dosing.
-
Consider Animal Health: Ensure all animals are healthy and of a similar age and weight at the start of the study. Underlying health issues can affect drug metabolism and response.
Quantitative Data Summary
The following tables summarize reported dosages of Y-27632 used in various animal models. Note that these are starting points, and optimization for your specific experimental conditions is recommended.
Table 1: Y-27632 Dosage in Rodent Models
| Animal Model | Administration Route | Dosage/Concentration | Study Focus | Reference |
| Mouse (SOD1G93A) | Oral (in drinking water) | 2 mg/kg/day | Amyotrophic Lateral Sclerosis (ALS) | [2] |
| Mouse (SOD1G93A) | Oral (in drinking water) | 30 mg/kg/day | Amyotrophic Lateral Sclerosis (ALS) | [2] |
| Mouse | Intraperitoneal (IP) Injection | Not specified | Neuroprotection (Kainic Acid-induced seizures) | [6] |
| Rat | Perfusion (isolated heart) | 1 µM | Ischemia-Reperfusion Injury | [7] |
Table 2: Y-27632 Dosage in Other Animal Models
| Animal Model | Administration Route | Dosage/Concentration | Study Focus | Reference |
| Dog | Intravenous (IV) | 0.01 mg/kg | Cardiovascular Effects | [1] |
| Dog | Intravenous (IV) | 0.1 mg/kg | Cardiovascular Effects | [1] |
| Dog | Topical (eye drops) | 10 mM | Corneal Endothelial Regeneration | [8] |
| Rabbit | Topical (eye drops) | 10 mM | Corneal Endothelial Wound Healing | [9] |
Experimental Protocols
Protocol 1: Preparation of Y-27632 Stock and Working Solutions
-
Calculate Required Amount: Determine the amount of Y-27632 dihydrochloride powder needed to make a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of Y-27632 dihydrochloride is 320.3 g/mol .[4]
-
Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), reconstitute the weighed powder in sterile water or PBS (pH 7.2) to the final stock concentration.[3] For example, to make a 10 mM stock solution from 1 mg of powder, you would add approximately 312 µL of solvent.
-
Ensure Complete Dissolution: Gently vortex or pipette up and down until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute it to the final working concentration using sterile PBS or saline suitable for injection. For example, to prepare a 1 mg/mL working solution from a 10 mM stock, you would perform the necessary dilution calculations.
Protocol 2: Oral Administration in Drinking Water (Mouse Model)
This protocol is based on a study administering 30 mg/kg/day to mice.[2]
-
Calculate Daily Dose: Determine the total daily dose required for the cage based on the number of mice and their average body weight. (e.g., 5 mice * 0.025 kg/mouse * 30 mg/kg = 3.75 mg/day).
-
Estimate Water Consumption: Measure the average daily water consumption for the mice in the cage (e.g., ~5 mL/mouse/day * 5 mice = 25 mL/day).
-
Prepare Medicated Water: Dissolve the total daily dose (3.75 mg) in the total daily water volume (25 mL). This gives a final concentration of 0.15 mg/mL.
-
Administer and Monitor: Replace the regular drinking water with the freshly prepared Y-27632-containing water each day. Monitor water bottles for any signs of leakage and measure remaining volume daily to track consumption.
-
Adjust as Needed: Adjust the concentration daily based on the previous day's water consumption and any changes in average body weight to maintain a consistent mg/kg dose.
Visualizations
Caption: The Rho/ROCK signaling pathway and the inhibitory action of Y-27632.
Caption: A general experimental workflow for in vivo studies using Y-27632.
References
- 1. Cardiovascular effects of Y-27632, a selective Rho-associated kinase inhibitor, assessed in the halothane-anesthetized canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. ixcellsbiotech.com [ixcellsbiotech.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. The Rho-kinase (ROCK) inhibitor Y-27632 protects against excitotoxicity-induced neuronal death in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the Rho kinase inhibitor Y-27632 on the proteome of hearts with ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical Rho-Associated Kinase Inhibitor, Y27632, Accelerates Corneal Endothelial Regeneration in a Canine Cryoinjury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Y-29794 Tosylate Stability in Different Solvents: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Y-29794 tosylate in various solvents. The information is presented in a question-and-answer format to address common issues and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] For creating stock solutions, using anhydrous DMSO is highly recommended to minimize moisture-related degradation.[3] One supplier suggests that solubility in DMSO can be enhanced with ultrasonication and warming to 60°C.
Q2: How should I store stock solutions of this compound?
Q3: What factors can affect the stability of this compound in solution?
A3: Several factors can influence the stability of this compound in solution. These include the choice of solvent, presence of water, exposure to light, temperature, and pH of the medium. Tosylate compounds, in general, are susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.
Q4: Can I use aqueous buffers to dilute my this compound DMSO stock solution?
A4: Yes, it is common practice to dilute DMSO stock solutions into aqueous buffers for biological assays. However, it is crucial to assess the stability of this compound in your specific aqueous buffer, as pH and the presence of nucleophiles can affect its stability. It is advisable to prepare fresh dilutions for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound has limited solubility in the final aqueous buffer. | - Decrease the final concentration of this compound.- Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).- Investigate the use of a different buffer system or the addition of a non-ionic surfactant. |
| Inconsistent experimental results over time. | The compound may be degrading in the stock solution or the working solution. | - Prepare fresh stock solutions more frequently.- Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.- Perform a stability assessment of your stock solution over time (see Experimental Protocols).- Always prepare working solutions fresh from the stock solution immediately before use. |
| Loss of compound activity in a biological assay. | The compound may be unstable in the assay medium at the incubation temperature (e.g., 37°C). | - Perform a stability test of this compound in your specific cell culture or assay medium under the experimental conditions.- Reduce the incubation time if possible.- Consider if the compound is adsorbing to the plasticware; using low-binding plates may help. |
Stability in Different Solvents: A General Guideline
While specific quantitative stability data for this compound is not publicly available, the following table provides a general expectation of relative stability in different solvent classes based on the chemical nature of tosylate compounds. It is strongly recommended to perform your own stability assessment for your specific experimental conditions.
| Solvent Class | Examples | Expected Relative Stability | Potential Issues |
| Aprotic Polar | DMSO, DMF | High | DMSO is hygroscopic; absorbed water can lead to hydrolysis. |
| Aprotic Non-Polar | Dichloromethane, THF | Moderate to High | Lower solubility may be an issue. |
| Protic Polar (Non-Aqueous) | Ethanol, Methanol | Moderate | Potential for solvolysis, especially at elevated temperatures. |
| Aqueous Buffers | PBS, TRIS | Low to Moderate | Stability is highly dependent on pH and buffer components. Susceptible to hydrolysis. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Specific Solvent
This protocol outlines a general method to determine the stability of this compound in a solvent of interest over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, PBS)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber vials
Methodology:
-
Prepare a Stock Solution: Accurately weigh this compound and dissolve it in the solvent of interest to a known concentration (e.g., 1 mg/mL or 10 mM).
-
Initial Analysis (Time = 0): Immediately after preparation, analyze an aliquot of the solution by HPLC or LC-MS. This will serve as your baseline (100% integrity).
-
Incubation: Dispense aliquots of the stock solution into several sealed amber vials. Store these vials under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours, and 1 week), retrieve one vial from each storage condition.
-
Sample Analysis: Analyze the samples by HPLC or LC-MS using the same method as the initial analysis.
-
Data Analysis:
-
Quantify the peak area of the parent this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation profile.
-
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Factors affecting this compound stability.
References
Y-29794 Tosylate Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Y-29794 tosylate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and selective non-peptide inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP).[1][2] PREP is a serine peptidase that cleaves small peptides (less than 30 amino acids) on the C-terminal side of proline residues.[1] Y-29794 acts as a competitive and reversible inhibitor of PREP.[3][4]
Q2: What are the common research applications of this compound?
This compound is utilized in studies investigating the physiological role of PREP in various processes, including:
-
Neurodegenerative conditions.
-
Cancer research, particularly in triple-negative breast cancer (TNBC), where it has been shown to inhibit proliferation and induce cell death.[1]
-
Prevention of amyloid-like deposition in models of senescence.[5]
Q3: What are the recommended solvent and storage conditions for this compound?
-
Solubility: this compound is reported to be soluble in DMSO (50 mg/mL, 84.62 mM) and ethanol, but insoluble in water.
-
Storage: For long-term stability, the solid powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.
Troubleshooting Guide
Problem 1: Inconsistent or No Effect Observed in Cell-Based Assays
Possible Cause 1: Inadequate Concentration The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question. While it inhibits PREP at nanomolar concentrations (Ki = 0.95 nM for rat brain PREP), significant effects on cell viability in cancer cell lines have been observed at higher micromolar concentrations (5-10 µM).[1][3]
Solution:
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM).
-
Refer to the provided quantitative data table for reported effective concentrations in different experimental setups.
Possible Cause 2: Solubility and Stability Issues Precipitation of the compound in aqueous culture media can lead to a lower effective concentration and inconsistent results.
Solution:
-
Prepare a high-concentration stock solution in DMSO.
-
When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
-
Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider using a solubilizing agent, though this should be carefully controlled for its own potential effects.
Possible Cause 3: Cell Seeding Density and Health Inconsistent cell numbers or poor cell health can significantly impact the outcome of viability and signaling assays.
Solution:
-
Ensure a consistent and optimal cell seeding density for your specific assay.
-
Regularly check cell morphology and viability before and during the experiment.
-
Use cells within a consistent and low passage number range to avoid issues with genetic drift and altered phenotypes.
Problem 2: Suspected Off-Target Effects
Observation: The observed cellular effect does not correlate with the known inhibitory concentration for PREP, or the effect persists even in cells with low or no PREP expression.
Explanation: Research in triple-negative breast cancer cell lines suggests that the cell-killing effect of Y-29794 at micromolar concentrations may be due to off-target effects, as it was observed to be independent of PREP expression.[1] The study indicated that Y-29794 can inhibit the IRS1-AKT-mTORC1 survival signaling pathway.[1]
Troubleshooting Steps:
-
Confirm PREP Expression: Use Western blotting or qPCR to determine the expression level of PREP in your cell model.
-
PREP Knockdown/Knockout Control: If possible, use siRNA, shRNA, or CRISPR to reduce or eliminate PREP expression. If the effect of Y-29794 persists in these cells, it strongly suggests an off-target mechanism.
-
Investigate Alternative Pathways: Based on existing literature, examine the effect of Y-29794 on the IRS1-AKT-mTORC1 pathway using techniques like Western blotting for key phosphorylated proteins (e.g., p-AKT, p-mTOR).[1]
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Experimental Context |
| Ki (PREP inhibition) | 0.95 nM | Rat (brain) | In vitro enzyme assay |
| Effective Concentration (Cell Viability) | 5 - 10 µM | Human TNBC cell lines (MDA-MB-468, MDA-MB-231, SUM159PT) | In vitro MTT assay |
| Effective Dose (In vivo) | 1, 10, 20 mg/kg (p.o.) | Senescence-accelerated mouse | Reduction of Aβ-like deposition |
| Effective Dose (In vivo) | 12.5 - 50 mg/kg (i.p.) | Mouse (TNBC xenograft) | Tumor growth inhibition |
Experimental Protocols
1. General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration should be consistent and non-toxic (e.g., 0.1%). Treat cells for the desired duration (e.g., 4 days).[1]
-
MTT Addition: Remove the treatment media and add 100 µL of MTT solution (1 mg/mL in serum-free media) to each well. Incubate at 37°C for 4 hours.[1]
-
Solubilization: Lyse the cells and solubilize the formazan crystals by adding 100 µL of a solubilization solution (e.g., 0.01 M HCl in 10% SDS). Incubate overnight at 37°C.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
2. General Protocol for Western Blotting to Analyze Signaling Pathways
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., PREP, total-AKT, p-AKT, total-mTOR, p-mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound as a PREP inhibitor.
Caption: Potential off-target effect of Y-29794 on the IRS1-AKT-mTORC1 pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Y-29794--a non-peptide prolyl endopeptidase inhibitor that can penetrate into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prevention of amyloid-like deposition by a selective prolyl endopeptidase inhibitor, Y-29794, in senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Y-29794 tosylate degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of potential degradation issues with Y-29794 tosylate. Our recommendations are based on general chemical principles and best practices for similar compounds, as specific degradation studies on this compound are not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
For long-term stability, this compound as a crystalline solid should be stored at -20°C.[1] Some suppliers may ship the product at ambient temperature as a non-hazardous chemical, but for extended storage, refrigeration is crucial to minimize potential degradation.[1]
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO.[1] For creating stock solutions, use anhydrous DMSO and store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
Q4: What are the potential signs of this compound degradation?
Visual signs of degradation in the solid form can include discoloration or changes in crystallinity. In solution, degradation may be indicated by a change in color, the appearance of precipitates, or a decrease in the expected biological activity in your experiments. For quantitative assessment, analytical techniques such as HPLC can be used to check for the appearance of new peaks or a decrease in the main compound peak.
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound, likely linked to its degradation.
Issue 1: Inconsistent or Lower-than-Expected Experimental Results
If you are observing a decrease in the inhibitory activity of this compound, it may be due to the degradation of the compound.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Improper Storage | Verify that the solid compound has been consistently stored at -20°C. If not, consider using a fresh vial. | Always store this compound powder at the recommended -20°C upon receipt. |
| Stock Solution Degradation | Prepare a fresh stock solution from a new vial of the compound. Avoid using old stock solutions, especially if they have undergone multiple freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -80°C for longer-term stability. |
| Working Solution Instability | The stability of this compound in aqueous buffers, especially at certain pH values, may be limited. Prepare working solutions fresh before each experiment. | If possible, perform a pilot stability test of this compound in your specific experimental buffer. |
Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (e.g., HPLC)
The presence of additional peaks during analytical runs can signify the presence of impurities or degradation products.
Potential Degradation Pathways
Based on the behavior of similar tosylated compounds, the following are potential, though not confirmed, degradation pathways for this compound.
-
Hydrolysis: The tosylate group or other functional groups in the molecule could be susceptible to hydrolysis, especially under strongly acidic or basic conditions.
-
Oxidation: The sulfur atoms and other electron-rich moieties in the molecule could be prone to oxidation.
-
Photodegradation: Exposure to UV or visible light might induce degradation.
Experimental Workflow for Investigating Degradation
Hypothetical Signaling Pathway Inhibition
Y-29794 is an inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP). PREP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. Its activity has been implicated in the metabolism of several neuropeptides and peptide hormones, and it is a target of interest in neurodegenerative diseases.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh out the required amount of this compound (Molecular Weight: 590.86 g/mol ). For 1 ml of a 10 mM solution, you would need 5.91 mg. c. Add the appropriate volume of anhydrous DMSO to the powder. d. Vortex briefly until the solid is completely dissolved. e. Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol and may need optimization for your specific system.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is a common starting point for reverse-phase chromatography of small molecules.
-
Column: A C18 column is typically suitable.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Procedure: a. Prepare a sample of your this compound solution (e.g., from your stock or a working solution). b. Inject the sample onto the HPLC system. c. Run the gradient method and analyze the resulting chromatogram. d. A pure sample should show a single major peak. The presence of other significant peaks may indicate degradation or impurities.
By following these guidelines, researchers can minimize the risk of this compound degradation and ensure the reliability and reproducibility of their experimental results.
References
Interpreting unexpected results with Y-29794 tosylate
Welcome to the technical support center for Y-29794 tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific, orally active, non-peptide inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP). PREP is a serine peptidase that cleaves small peptides on the C-terminal side of proline residues. By inhibiting PREP, this compound can modulate the levels of various bioactive peptides and has been investigated for its potential therapeutic effects.
Q2: I am observing a cytotoxic effect in my cancer cell line that seems independent of PREP inhibition. What could be the cause?
This is a critical observation and may not be an artifact. Research has shown that this compound can induce cell death in certain cancer cell lines, such as triple-negative breast cancer (TNBC), through mechanisms that may be independent of or additional to PREP inhibition. Specifically, this compound has been found to inhibit the IRS1-AKT-mTORC1 survival signaling pathway. Therefore, the observed cytotoxicity could be a result of these off-target effects. It is recommended to probe for key markers in this pathway (e.g., phosphorylated AKT, S6K) to investigate this possibility.
Q3: My results with this compound are inconsistent. What are the common causes for variability?
Inconsistent results can stem from several factors:
-
Inhibitor Potency: Ensure the proper storage and handling of this compound to maintain its potency. It should be stored as a powder at -20°C. Stock solutions, typically in DMSO, should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can significantly impact experimental outcomes. Maintain consistent cell culture practices.
-
Presence of Other Peptidases: Some cell lines may express other proteases that can cleave the substrate used in your PREP activity assay, leading to a false signal.
Q4: What are the recommended starting concentrations for cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. A good starting point for a dose-response experiment is to use a range of concentrations from 1 µM to 50 µM. Based on published data, effects on the IRS1-AKT-mTORC1 pathway and cell viability in TNBC cell lines were observed in the 5-20 µM range.
Q5: Are there any known issues with the solubility of this compound?
This compound is generally soluble in DMSO. To prepare a stock solution, dissolve the powder in DMSO to a concentration of 50 mg/mL (84.62 mM). For cell culture experiments, further dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Guide 1: Unexpected or No Effect on Cell Viability
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability | Concentration is too low: The concentration of this compound may not be sufficient for your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). |
| Incubation time is too short: The inhibitor may require a longer incubation period to exert its effects. | Conduct a time-course experiment (e.g., 24, 48, 72 hours). | |
| Low PREP expression: The target cell line may express low levels of prolyl endopeptidase. | Verify PREP expression in your cell line using Western blot or qPCR. | |
| Cell line is resistant: The cell line may have intrinsic resistance mechanisms. | Consider using a different cell line or investigating potential resistance pathways. | |
| Higher than expected cytotoxicity | Off-target effects: this compound may be affecting other signaling pathways, such as the IRS1-AKT-mTORC1 pathway. | Investigate the status of key proteins in the IRS1-AKT-mTORC1 pathway (e.g., p-AKT, p-S6K) via Western blot. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically ≤ 0.1%). Include a vehicle-only control. |
Guide 2: Interpreting Dose-Response Curves
A typical dose-response curve for an inhibitor is sigmoidal.
-
Potency (IC50/EC50): This is the concentration of this compound that produces 50% of the maximal response. A lower IC50/EC50 value indicates higher potency.
-
Maximal Effect (Emax): This represents the maximum achievable effect of the inhibitor.
-
Hill Slope: The steepness of the curve. A steep slope indicates a small change in concentration leads to a large change in response.
If your dose-response curve is flat, it may indicate that the inhibitor is not effective in the tested concentration range or that the assay is not sensitive enough. If the curve has an unusual shape, it could suggest complex biological responses or experimental artifacts.
Quantitative Data
The following table provides a comparison of the inhibitory potency of Y-29794 with other commonly used prolyl endopeptidase inhibitors. Please note that IC50 and Ki values can vary depending on the experimental conditions.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Reference(s) |
| Y-29794 | Prolyl Endopeptidase (PREP) | 0.95 | - | [1] |
| KYP-2047 | Prolyl Endopeptidase (PREP) | 0.023 | - | |
| Z-Pro-prolinal | Prolyl Endopeptidase (PREP) | - | Varies | |
| S 17092 | Prolyl Endopeptidase (PREP) | - | 1.2 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
DMSO
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a 50 mM stock solution of this compound in DMSO. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for IRS1-AKT-mTORC1 Pathway
This protocol describes how to analyze the phosphorylation status of key proteins in the IRS1-AKT-mTORC1 pathway following treatment with this compound.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6K (Thr389), anti-S6K, anti-IRS1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Potential signaling pathways affected by this compound.
References
Technical Support Center: Y-29794 Tosylate In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of Y-29794 tosylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, potent, and specific non-peptide inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP). PREP is a serine peptidase that cleaves small peptides on the C-terminal side of proline residues. By inhibiting PREP, Y-29794 can modulate the levels of various bioactive peptides involved in different physiological and pathological processes.
Q2: What are the main in vivo applications of this compound reported in the literature?
A2: this compound has been investigated in at least two distinct in vivo models:
-
Oncology: It has been shown to inhibit the growth of triple-negative breast cancer (TNBC) xenografts in mice.[1]
-
Neurodegenerative Disease: It has been demonstrated to prevent the progression of amyloid-beta (Aβ)-like deposition in the hippocampus of senescence-accelerated mice (SAM), a model for Alzheimer's-like pathology.[2]
Q3: Is this compound orally bioavailable?
A3: Yes, Y-29794 is orally active and has been shown to be effective when administered via oral gavage in mouse models.[2][3] It can penetrate the brain and exhibit dose-dependent and long-lasting inhibition of PREP.[3]
Q4: What is the known signaling pathway affected by this compound?
A4: In the context of triple-negative breast cancer, Y-29794 has been shown to block the IRS1-AKT-mTORC1 survival signaling pathway.[1][4] However, studies suggest that its anti-cancer effects may not be solely dependent on PREP inhibition, indicating potential off-target effects or the involvement of other peptidases.[1]
Q5: What are the recommended solvents for in vivo administration?
A5: For intraperitoneal (i.p.) injections, this compound can be dissolved in saline.[1] For oral administration (p.o.), the specific vehicle used in the key study was not detailed, but aqueous-based vehicles are commonly used for oral gavage. Solubility testing in vehicles such as 0.5% carboxymethylcellulose (CMC) or polyethylene glycol (PEG) mixtures is recommended.
In Vivo Efficacy Data
Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Cell Line | Treatment Group | Dosing Regimen | Tumor Volume Reduction (Day 21 vs. Vehicle) | Reference |
| MDA-MB-468 | Vehicle (Saline) | 100 µL i.p., 5 days/week | - | [1] |
| Y-29794 (12.5 mg/kg) | 100 µL i.p., 5 days/week | ~50% | [1] | |
| Y-29794 (25 mg/kg) | 100 µL i.p., 5 days/week | ~75% | [1] | |
| SUM159PT | Vehicle (Saline) | 100 µL i.p., 5 days/week | - | [1] |
| Y-29794 (25 mg/kg) | 100 µL i.p., 5 days/week | ~60% | [1] | |
| Y-29794 (50 mg/kg) | 100 µL i.p., 5 days/week | ~80% | [1] | |
| MDA-MB-231 | Vehicle (Saline) | 100 µL i.p., 5 days/week | - | [1] |
| Y-29794 (50 mg/kg) | 100 µL i.p., 5 days/week | ~55% | [1] |
Note: Tumor volume reduction is estimated from graphical data presented in the source publication.
Senescence-Accelerated Mouse (SAM) Model
| Treatment Group | Dosing Regimen | Reduction in Aβ-positive Granular Structures | Reference |
| Vehicle | Daily p.o. for 15 weeks | - | [2] |
| Y-29794 (1 mg/kg) | Daily p.o. for 15 weeks | Significant | [2] |
| Y-29794 (10 mg/kg) | Daily p.o. for 15 weeks | Significant | [2] |
| Y-29794 (20 mg/kg) | Daily p.o. for 15 weeks | Significant | [2] |
Note: The study reported a significant, dose-dependent reduction in both the number and density of Aβ-positive structures.
Experimental Protocols
Triple-Negative Breast Cancer (TNBC) Xenograft Study
-
Animal Model: Female athymic nude mice (nu/nu).
-
Cell Lines: MDA-MB-468, SUM159PT, or MDA-MB-231 human TNBC cells.
-
Cell Implantation: 5 x 10⁶ cells in a 1:1 mixture of media and Matrigel are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are measured with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Formulation: this compound is dissolved in saline.
-
Administration: Intraperitoneal (i.p.) injection, administered 5 days per week.
-
Dosage: 12.5 mg/kg, 25 mg/kg, or 50 mg/kg in a volume of 100 µL.
-
Control Group: Vehicle (saline) is administered following the same schedule.
-
Study Duration: 3-5 weeks, with monitoring of tumor growth and animal body weight.[1]
Senescence-Accelerated Mouse (SAM) Study for Aβ Deposition
-
Animal Model: Male senescence-accelerated mice (SAM-P8) and senescence-resistant control mice (SAM-R1).
-
Treatment Initiation: Treatment begins at 4 weeks of age.
-
Formulation: this compound is suspended in an appropriate vehicle for oral administration.
-
Administration: Oral gavage (p.o.), administered daily.
-
Dosage: 1 mg/kg, 10 mg/kg, or 20 mg/kg.
-
Control Group: Vehicle is administered following the same schedule.
-
Study Duration: 15 weeks.
-
Efficacy Endpoint: Immunohistochemical analysis of Aβ-positive granular structures in the hippocampus.[2]
Visualizations
Signaling Pathway of Y-29794 in TNBC
Caption: Y-29794 inhibits PREP and potentially other peptidases, leading to the depletion of IRS1 and subsequent inactivation of the pro-survival AKT-mTORC1 pathway in TNBC cells.
Experimental Workflow for TNBC Xenograft Study
Caption: Workflow for assessing the in vivo efficacy of this compound in a triple-negative breast cancer (TNBC) mouse xenograft model.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | 1. Inadequate Dosing: The dose is too low to achieve a therapeutic concentration in the target tissue. 2. Poor Bioavailability: Issues with the formulation or route of administration are preventing the compound from reaching its target. 3. Compound Instability: The compound may be degrading in the formulation or in vivo. 4. Off-Target Hypothesis: The observed efficacy in previous studies may be due to off-target effects not present in the current model. | 1. Perform a dose-response study to identify the optimal dose. 2. For oral administration, ensure proper suspension and consider using solubility enhancers. For i.p. injection, confirm complete dissolution in the vehicle. Consider pharmacokinetic analysis to measure plasma and tissue concentrations. 3. Prepare fresh formulations for each administration. Store the stock compound under recommended conditions (typically -20°C, desiccated). 4. As Y-29794's effects may not be solely from PREP inhibition, consider if the current model lacks the other contributing targets.[1] |
| High Variability in Results | 1. Inconsistent Formulation: The compound is not uniformly suspended or dissolved, leading to variable dosing. 2. Inaccurate Dosing Technique: Inconsistent gavage or injection technique. 3. Animal Health: Underlying health issues in some animals can affect tumor growth and drug metabolism. | 1. Ensure the formulation is homogenous before each administration by vortexing or sonicating. 2. Ensure all personnel are properly trained in the administration technique. Normalize doses to the most recent body weight measurement. 3. Monitor animal health closely and exclude animals that show signs of illness unrelated to the treatment. |
| Unexpected Toxicity | 1. Vehicle Toxicity: The solvent or vehicle used for formulation is causing adverse effects. 2. Off-Target Toxicity: The compound is interacting with unintended targets, causing toxicity. 3. Dose Too High: The dose is exceeding the maximum tolerated dose (MTD). | 1. Run a vehicle-only control group to assess the toxicity of the formulation itself. 2. Reduce the dose to see if toxicity is dose-dependent. Review literature for known off-target effects of PREP inhibitors or similar chemical scaffolds. 3. Perform a dose-escalation study to determine the MTD in your specific animal model. Monitor for signs of toxicity such as significant weight loss (>15-20%), lethargy, or ruffled fur. |
| Compound Precipitation | 1. Poor Solubility: The compound has low solubility in the chosen in vivo vehicle. 2. Temperature Changes: The compound may precipitate out of solution when cooled to room temperature from a warmer preparation temperature. | 1. Test solubility in various pharmaceutically acceptable vehicles (e.g., 0.5% CMC, 20% PEG400 in saline). Prepare a suspension if a solution is not achievable. 2. Prepare the formulation immediately before administration. Maintain the solution at a consistent temperature if the compound's solubility is temperature-sensitive. |
Logical Troubleshooting Flow
Caption: A logical workflow for troubleshooting suboptimal in vivo results with this compound.
References
Technical Support Center: Y-29794 Tosylate Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Y-29794 tosylate, a potent and specific non-peptide inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an orally active, potent, and specific inhibitor of prolyl endopeptidase (PREP/PPCE).[1] PREP is a serine peptidase that cleaves small peptides (less than 30 amino acids) on the C-terminal side of proline residues.[3][4] Y-29794 has been shown to be a reversible and competitive inhibitor of PREP.
Q2: What are the key physicochemical properties of this compound?
Below is a summary of the key properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C30H42N2O4S3 | [5] |
| Molecular Weight | 590.86 g/mol | [5] |
| Appearance | Solid powder | [] |
| Solubility | Soluble in DMSO | [][7] |
| Storage | Store at -20°C | [] |
Q3: What are the reported inhibitory concentrations for Y-29794?
Y-29794 is a highly potent inhibitor of PREP. The reported values are:
| Parameter | Value | Species/System | Reference |
| Ki | 0.95 nM | Rat brain PREP | [7] |
| IC50 | 3.0 nM | Rat brain crude extract and partially purified enzyme |
Q4: In which research areas is this compound commonly used?
This compound is utilized in studies related to neurodegenerative diseases due to its ability to penetrate the brain and its potential role in modulating neuropeptide metabolism.[8] It has also been investigated for its effects on cancer cell proliferation, particularly in triple-negative breast cancer, where it has been shown to inhibit the IRS1-AKT-mTORC1 pathway.
Troubleshooting Guide for this compound Assays
This guide addresses common issues that may arise during in vitro and cell-based assays involving this compound.
In Vitro Enzyme Inhibition Assays
Issue 1: Higher than expected IC50 value or low inhibition of PREP activity.
-
Potential Cause 1: Inhibitor Degradation.
-
Troubleshooting: this compound should be stored at -20°C.[] Prepare fresh working solutions from a stock solution for each experiment to avoid degradation from repeated freeze-thaw cycles.
-
-
Potential Cause 2: Incorrect Assay Buffer Composition.
-
Troubleshooting: Ensure the assay buffer composition is optimal for PREP activity. A common buffer is 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT. The final DMSO concentration from the inhibitor stock should typically not exceed 1% in the assay, as higher concentrations can inhibit enzyme activity.
-
-
Potential Cause 3: Inaccurate Inhibitor Concentration.
-
Troubleshooting: Verify the concentration of your this compound stock solution. If possible, confirm the purity of the compound.
-
Issue 2: High background fluorescence in fluorometric assays.
-
Potential Cause 1: Autofluorescence of Y-29794 or other components.
-
Troubleshooting: Run a control well containing all assay components, including Y-29794 at the highest concentration used, but without the enzyme. Subtract this background fluorescence from all experimental wells.
-
-
Potential Cause 2: Substrate Instability.
-
Troubleshooting: Some fluorogenic substrates can hydrolyze spontaneously. Prepare the substrate solution fresh and protect it from light. Run a control well with only the substrate and assay buffer to measure the rate of spontaneous hydrolysis.
-
Cell-Based Assays
Issue 3: No observable effect of Y-29794 on cultured cells.
-
Potential Cause 1: Poor Cell Permeability.
-
Troubleshooting: While Y-29794 is known to be brain-penetrable in vivo, its permeability can vary between cell lines.[8] Increase the incubation time or the concentration of Y-29794. If possible, use a positive control compound known to elicit a response in your cell line to confirm that the signaling pathway is active.
-
-
Potential Cause 2: Low PREP Expression in the Cell Line.
-
Troubleshooting: Confirm the expression of PREP in your cell line using techniques such as Western blot or RT-qPCR. If PREP expression is low, the effects of Y-29794 may be minimal.
-
-
Potential Cause 3: Instability in Cell Culture Media.
-
Troubleshooting: The stability of Y-29794 in cell culture media over long incubation periods may be a factor. Consider replenishing the media with fresh inhibitor during long-term experiments.
-
Issue 4: Inconsistent results in cell viability assays (e.g., MTT, XTT).
-
Potential Cause 1: Interference of Y-29794 with the assay chemistry.
-
Troubleshooting: Some compounds can interfere with the chemistry of viability assays.[9] To check for this, perform the assay in a cell-free system with the same concentrations of Y-29794 used in your experiment to see if it directly reacts with the assay reagents.
-
-
Potential Cause 2: Indirect effects on cell metabolism.
-
Troubleshooting: Cell viability assays based on metabolic activity can be influenced by changes in the metabolic state of the cells that are not directly related to cell death.[9][10] It is advisable to use a complementary assay that measures a different aspect of cell health, such as a membrane integrity assay (e.g., LDH release or trypan blue exclusion), to confirm the results.
-
Experimental Protocols & Visualizations
Protocol 1: In Vitro PREP Inhibition Assay using a Fluorogenic Substrate
This protocol describes a continuous fluorometric assay to determine the inhibitory activity of Y-29794 against PREP using the substrate Z-Gly-Pro-AMC.
Materials:
-
This compound
-
Recombinant human prolyl endopeptidase (PREP)
-
Z-Gly-Pro-AMC (fluorogenic substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO (e.g., 10 mM).
-
Dilute the PREP enzyme to the desired concentration in Assay Buffer.
-
Prepare serial dilutions of Y-29794 in Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the serially diluted Y-29794 solutions. For the control (no inhibitor) and blank (no enzyme) wells, add 50 µL of Assay Buffer.
-
Add 25 µL of the diluted PREP enzyme solution to all wells except the blank wells. To the blank wells, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Calculate the reaction rate (V) for each inhibitor concentration from the linear portion of the fluorescence vs. time curve.
-
Subtract the background fluorescence from the blank wells.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Western Blot for IRS1-AKT-mTORC1 Pathway Analysis
This protocol is for analyzing the effect of Y-29794 on the phosphorylation status of key proteins in the IRS1-AKT-mTORC1 pathway in a relevant cell line (e.g., triple-negative breast cancer cells).
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K (Thr389), anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of Y-29794 or vehicle control (DMSO) for the desired time.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Troubleshooting Logic Diagram
References
- 1. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 5. This compound | C30H42N2O4S3 | CID 9851449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 129184-48-1 | Sun-shinechem [sun-shinechem.com]
- 8. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 10. researchgate.net [researchgate.net]
Y-29794 Tosylate Cytotoxicity Assessment: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Y-29794 tosylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental assessment of its cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a potent and specific non-peptide inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP).[1][2] PREP is a serine protease that cleaves small peptides on the C-terminal side of proline residues. While Y-29794 is a potent PREP inhibitor, recent studies suggest its cytotoxic effects in cancer cells may involve other mechanisms beyond PREP inhibition alone.[1]
Q2: Does this compound exhibit cytotoxicity?
Yes, Y-29794 has been shown to inhibit proliferation and induce cell death in multiple triple-negative breast cancer (TNBC) cell lines.[1][2]
Q3: What is the proposed mechanism for this compound's cytotoxicity in cancer cells?
The cytotoxic effects of Y-29794 in TNBC cells have been associated with the inhibition of the IRS1-AKT-mTORC1 survival signaling pathway.[1][2] Interestingly, the study that identified this mechanism also found that direct depletion of PREP alone was not sufficient to induce the same level of cell death, suggesting that Y-29794 may have off-target effects or that its mechanism is more complex than simple PREP inhibition.[1][2]
Troubleshooting Guides
Problem: I am not observing the expected cytotoxic effects of this compound in my cell line.
-
Solution 1: Confirm Cell Line Sensitivity. The cytotoxic effects of Y-29794 have been specifically reported in triple-negative breast cancer (TNBC) cell lines.[1] Ensure that the cell line you are using is expected to be sensitive to this compound. It is possible that cell lines from other cancer types or non-cancerous cell lines may not respond in the same manner.
-
Solution 2: Check Compound Integrity and Concentration. Ensure the this compound is of high purity and has been stored correctly to prevent degradation. Prepare fresh stock solutions and verify the final concentration in your assay. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Solution 3: Optimize Treatment Duration. The cytotoxic effects of a compound can be time-dependent. If you are not observing an effect at your current time point, consider extending the incubation period. For example, cytotoxicity assays can be run for 24, 48, and 72 hours to determine the optimal treatment duration.
-
Solution 4: Select an Appropriate Cytotoxicity Assay. Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, apoptosis). The choice of assay can influence the observed results. Consider using multiple assays to confirm your findings. For example, an MTT assay can be complemented with a lactate dehydrogenase (LDH) assay or an apoptosis assay.
Problem: I am observing high variability in my cytotoxicity assay results.
-
Solution 1: Ensure Consistent Cell Seeding. Inconsistent cell numbers across wells can lead to high variability. Ensure you have a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells into the plate.
-
Solution 2: Minimize Edge Effects. The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this "edge effect," avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
Solution 3: Proper Mixing of Reagents. Ensure that all reagents, including the this compound and assay reagents, are thoroughly mixed before and after addition to the wells. Inadequate mixing can lead to uneven distribution and variable results.
-
Solution 4: Include Appropriate Controls. Always include vehicle controls (e.g., DMSO, the solvent for Y-29794) at the same concentration as in the treated wells to account for any solvent-induced cytotoxicity. Positive and negative controls for the assay itself are also crucial for data interpretation and quality control.
Quantitative Data
| Cell Line | Cancer Type | Observed Effect | Reference |
| Multiple TNBC cell lines | Triple-Negative Breast Cancer | Inhibition of proliferation and induction of cell death | [1][2] |
Researchers should determine the specific IC50 value for their cell line of interest through dose-response experiments.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS, sterile)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% and is consistent across all wells (including vehicle control).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C or overnight at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assessment using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol provides a general method for detecting apoptosis induced by this compound.
Materials:
-
This compound
-
Appropriate cell culture medium and supplements
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound or vehicle control for the selected duration.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Prolyl Endopeptidase Inhibitors: Y-29794 Tosylate and Beyond
For Researchers, Scientists, and Drug Development Professionals
Prolyl endopeptidase (PEP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues, has emerged as a significant therapeutic target for a range of neurological and other disorders. Its role in the metabolism of neuropeptides and signaling proteins has spurred the development of numerous inhibitors. This guide provides an objective comparison of Y-29794 tosylate against other notable PEP inhibitors, supported by experimental data, detailed protocols, and visual representations of associated pathways and workflows.
Performance Comparison of Prolyl Endopeptidase Inhibitors
The inhibitory potency of various compounds against prolyl endopeptidase is a critical determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), with lower values indicating higher potency. The following table summarizes these key quantitative metrics for this compound and other prominent PEP inhibitors.
| Inhibitor | Target Enzyme Source | IC50 (nM) | Ki (nM) | Notes |
| This compound | Rat Brain | - | 0.95[1][2][3] | Orally active, non-peptide inhibitor that can penetrate the brain.[2][3] |
| S-17092 | Rat Cortical Extracts | 8.3[4] | ~1.5 (human POP) | Potent inhibitor with demonstrated effects on memory impairment.[5][6][7] |
| ONO-1603 | Not Specified | - | - | A concentration of 0.03 µM (30 nM) promoted neuronal survival and neurite outgrowth.[8] |
| Z-prolyl-prolinal | Porcine PREP | 0.4[9] | - | A specific and orally active inhibitor.[9] |
| Leishmania infantum POP | 4.2[10][11] | - | ||
| KYP-2047 | Not Specified | - | 0.023[12][13][14] | A potent, cell-permeable, and BBB-penetrating inhibitor.[12] |
| JTP-4819 | Rat Brain Supernatant | 0.83 ± 0.09[15] | - | Potent and specific inhibitor with cognitive enhancing potential.[15] |
| Flavobacterium meningosepticum | 5.43 ± 0.81[15] | - | ||
| Rat Brain (Young) | ~0.7 | - | ||
| Rat Brain (Aged) | ~0.8 | - | ||
| Rat Cortical PEP | 0.58 ± 0.02[16] | - | ||
| Rat Hippocampal PEP | 0.61 ± 0.06[16] | - | ||
| SUAM-1221 | Rat/Mouse Brain & Kidney | 3 - 27 | - | A competitive inhibitor.[17] |
Experimental Protocols
The determination of inhibitory constants is crucial for the comparative analysis of enzyme inhibitors. A widely used method for assessing prolyl endopeptidase activity and inhibition is the fluorometric assay.
Fluorometric Assay for Prolyl Endopeptidase Activity and Inhibition
This protocol outlines the general steps for determining the IC50 of a PEP inhibitor using a fluorogenic substrate.
1. Principle:
The assay measures the enzymatic activity of PEP on a synthetic fluorogenic substrate, such as N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC). Cleavage of this substrate by PEP releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of AMC production, measured by fluorescence, is directly proportional to the PEP activity. The presence of an inhibitor will decrease the rate of this reaction.
2. Materials:
-
Purified prolyl endopeptidase enzyme
-
PEP inhibitor (e.g., this compound)
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., 100 mM K-phosphate buffer, pH 7.5)[18][19]
-
96-well black microplate
-
Microplate fluorometer with excitation at ~360-380 nm and emission at ~440-460 nm[20]
-
DMSO for dissolving inhibitor and substrate
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the PEP inhibitor in DMSO.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the purified PEP enzyme to the desired concentration in the assay buffer.
-
-
Assay Protocol:
-
Add a small volume of the assay buffer to each well of the 96-well plate.
-
Add varying concentrations of the PEP inhibitor to the wells. Include a control well with no inhibitor.
-
Add the diluted PEP enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[19]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in the microplate fluorometer and measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes).
-
4. Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Signaling Pathways and Experimental Workflows
The therapeutic effects of prolyl endopeptidase inhibitors are linked to their ability to modulate various signaling pathways. Furthermore, a systematic workflow is essential for the screening and characterization of these inhibitors.
References
- 1. This compound | CAS 129184-48-1 | Sun-shinechem [sun-shinechem.com]
- 2. Y-29794--a non-peptide prolyl endopeptidase inhibitor that can penetrate into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S 17092: a prolyl endopeptidase inhibitor as a potential therapeutic drug for memory impairment. Preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S 17092: A Prolyl Endopeptidase Inhibitor as a Potential Therapeutic Drug for Memory Impairment. Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bio-techne.com [bio-techne.com]
- 14. rndsystems.com [rndsystems.com]
- 15. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo inhibition of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A sensitive method for the assay of serum prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to Y-27632 and S-17092: A Tale of Two Distinct Signaling Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological profiles of Y-27632 and S-17092. While both are small molecule inhibitors, they target distinct enzyme families, operate within different signaling pathways, and are investigated for disparate therapeutic applications. This guide will delve into their mechanisms of action, present comparative efficacy data from relevant assays, and provide detailed experimental protocols.
Initially, it is critical to note that the compound "Y-29794" is likely a typographical error for the well-researched Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-27632 . This guide will proceed with the analysis of Y-27632 in comparison to the prolyl endopeptidase (PEP) inhibitor, S-17092 . Due to their fundamentally different targets, a direct head-to-head efficacy comparison for a single disease state is not applicable. Instead, this guide will focus on a comparative analysis of their distinct pharmacological characteristics.
High-Level Comparison
Y-27632 is a potent and selective inhibitor of ROCK1 and ROCK2.[1] By targeting the ROCK signaling pathway, Y-27632 influences a wide array of cellular functions, including smooth muscle contraction, cell adhesion, migration, and apoptosis.[2][3][4][5] Its effects on the actin cytoskeleton and cell contractility have made it a valuable tool in cell biology research and a potential therapeutic agent for conditions such as hypertension and glaucoma.[2][5]
S-17092 , in contrast, is an inhibitor of prolyl endopeptidase (PEP), a serine protease involved in the metabolism of neuropeptides and peptide hormones.[6][7][8] By inhibiting PEP, S-17092 can increase the levels of certain neuropeptides in the brain, which has led to its investigation as a potential treatment for cognitive disorders, including Alzheimer's disease and Parkinson's disease-related cognitive impairment.[6][7][9]
Quantitative Data Comparison
The following tables summarize the key quantitative data for Y-27632 and S-17092, providing a clear comparison of their potency and selectivity.
Table 1: In Vitro Efficacy and Potency
| Parameter | Y-27632 | S-17092 | Reference(s) |
| Target(s) | Rho-associated kinase 1 (ROCK1) & 2 (ROCK2) | Prolyl Endopeptidase (PEP) | [1] |
| Ki Value | ROCK1: 220 nM ROCK2: 300 nM | Not Reported | [1] |
| IC50 Value | ~800 nM for ROCK2 | 8.3 nM for rat cortical PEP activity | [3] |
| Mechanism | ATP-competitive inhibitor | Inhibitor of serine protease activity | [10] |
Table 2: Preclinical and Clinical Observations
| Aspect | Y-27632 | S-17092 | Reference(s) |
| Therapeutic Area | Cardiovascular diseases, Ocular hypertension, Cell Biology Research | Cognitive disorders (Alzheimer's, Parkinson's) | [2][5][9] |
| Key In Vivo Effect | Inhibition of smooth muscle contraction, reduction of blood pressure | Improvement in performance on memory tasks | [2][7] |
| Effective Dose (Animal Models) | 2-30 mg/kg (oral) in mice for motor function improvement | 3 mg/kg (oral) in monkeys for cognitive improvement | [3][9] |
| Human Studies | Used in research settings, clinical trials for various conditions | Phase I clinical trials completed, showed dose-dependent PEP inhibition in plasma | [11] |
| Pharmacokinetics (Human) | Not extensively detailed in provided results | Terminal half-life: 7-18 hours (repeated doses) | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Y-27632: ROCK Activity and Cellular Assays
1. In Vitro ROCK Kinase Activity Assay
This protocol is adapted from commercially available ROCK activity assay kits.
-
Principle: An enzyme immunoassay that detects the phosphorylation of a specific substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), by ROCK.[12][13]
-
Materials:
-
Procedure:
-
To the MYPT1-coated wells, add the active ROCK enzyme, kinase assay buffer, and varying concentrations of Y-27632.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).[12]
-
Wash the wells to remove the reaction mixture.
-
Add the anti-phospho-MYPT1 antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After another incubation and wash step, add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm. The signal intensity is proportional to ROCK activity.
-
2. Smooth Muscle Contraction Assay
This protocol describes the measurement of smooth muscle contraction in isolated tissue strips.[2][14]
-
Principle: To assess the effect of Y-27632 on the contraction of vascular smooth muscle induced by a contractile agent.[2][14]
-
Materials:
-
Procedure:
-
Mount the isolated tissue strips in the organ baths containing PSS, maintained at 37°C and aerated.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a stable contraction with the chosen agonist.
-
Once a plateau is reached, add cumulative concentrations of Y-27632 to the bath.
-
Record the changes in isometric tension using the force transducers. The relaxation is expressed as a percentage of the initial agonist-induced contraction.
-
3. Stress Fiber Staining
This protocol details the visualization of actin stress fibers in cultured cells.[17][18][19]
-
Principle: To visualize the effect of Y-27632 on the organization of the actin cytoskeleton.[17][18]
-
Materials:
-
Procedure:
-
Treat the cultured cells with varying concentrations of Y-27632 for a specified duration.
-
Fix the cells with paraformaldehyde.[19]
-
Permeabilize the cell membranes with Triton X-100.[19]
-
Incubate the cells with fluorescently-labeled phalloidin, which binds to F-actin.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium to counterstain the nuclei.
-
Visualize the actin stress fibers using a fluorescence microscope.
-
S-17092: Prolyl Endopeptidase Activity and Memory Assays
1. Prolyl Endopeptidase (PEP) Activity Assay
This protocol is based on a fluorimetric assay for PEP activity.[21][22]
-
Principle: The enzymatic cleavage of a fluorogenic substrate by PEP releases a fluorescent molecule, and the rate of its release is proportional to the enzyme's activity.[21]
-
Materials:
-
Procedure:
-
In a microplate, combine the sample, assay buffer, and varying concentrations of S-17092.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 120 minutes).[22]
-
Stop the reaction by adding the stop solution.[22]
-
Measure the fluorescence of the released fluorophore (e.g., AMC at Ex/Em ~360-380/440-460 nm).[21] The percentage of inhibition is calculated relative to the control (no inhibitor).
-
2. Morris Water Maze (for Rodents)
This is a widely used task to assess spatial learning and memory.[23][24][25][26][27]
-
Principle: The animal learns to find a hidden platform in a pool of opaque water using distal visual cues.[23][26]
-
Apparatus:
-
Procedure:
-
Acquisition Phase: For several consecutive days, the animal is placed in the pool from different starting locations and allowed to find the hidden platform. The time taken to find the platform (escape latency) is recorded.[27] Animals are treated with S-17092 or vehicle before the daily trials.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 90 seconds).[27] The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
3. Delayed Non-Matching to Sample (DNMS) Task (for Monkeys)
This task assesses recognition memory.[28][29][30][31][32]
-
Principle: The monkey is required to choose a novel object over a familiar one to receive a reward.[28][29]
-
Apparatus:
-
A testing apparatus with a presentation board and two or more food wells (e.g., Wisconsin General Testing Apparatus).[29]
-
A set of unique, easily distinguishable objects.
-
-
Procedure:
-
Sample Presentation: A single "sample" object is placed over a baited food well. The monkey displaces the object to get the reward.
-
Delay: A screen is lowered for a variable delay period.
-
Choice: The screen is raised to reveal the original sample object and a novel object, each covering a food well. The reward is placed under the novel object.
-
The monkey's choice is recorded. A correct choice is selecting the novel object. The percentage of correct responses over multiple trials with varying delay intervals is the primary measure of performance. Animals are administered S-17092 or placebo prior to testing sessions.[9]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways modulated by Y-27632 and S-17092, as well as the workflows for key experiments.
Y-27632 Signaling Pathway and Experimental Workflows
Caption: ROCK signaling pathway and a typical workflow for assessing smooth muscle contraction.
S-17092 Signaling Pathway and Experimental Workflows
Caption: Prolyl endopeptidase action and a workflow for the Morris water maze experiment.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 5. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S 17092: a prolyl endopeptidase inhibitor as a potential therapeutic drug for memory impairment. Preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S 17092: A Prolyl Endopeptidase Inhibitor as a Potential Therapeutic Drug for Memory Impairment. Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the prolyl endopeptidase inhibitor S 17092 on cognitive deficits in chronic low dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacodynamic and pharmacokinetic profile of S 17092, a new orally active prolyl endopeptidase inhibitor, in elderly healthy volunteers. A phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Rho相关激酶(ROCK)活性测定 This Rho-associated Protein Kinase (ROCK) Activity Assay Kit is an enzyme immunoassay for detection of the active ROCK & DMPK family kinases. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Y27632, a Rho-activated kinase inhibitor, normalizes dysregulation in alpha1-adrenergic receptor-induced contraction of Lyon hypertensive rat artery smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of high K+-induced contraction by the ROCKs inhibitor Y-27632 in vascular smooth muscle: possible involvement of ROCKs in a signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. Inhibition of rho-kinase impairs fibroblast stress fiber formation, confluence, and contractility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mmpc.org [mmpc.org]
- 25. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 26. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 2.4. Morris Water Maze (MWM) Test [bio-protocol.org]
- 28. Working Memory Delayed Response Tasks in Monkeys - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Impairment in Delayed Non-Matching to Sample Following Lesions of Dorsal Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. bumc.bu.edu [bumc.bu.edu]
- 32. m.youtube.com [m.youtube.com]
Validating Y-29794 Tosylate as a Selective Prolyl Endopeptidase (PEP) Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Y-29794 tosylate's performance as a selective prolyl endopeptidase (PEP) inhibitor against other known alternatives. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying the role of PEP in various physiological and pathological processes.
Executive Summary
Prolyl endopeptidase (PEP), a cytosolic serine protease, is a key enzyme in the metabolism of proline-containing neuropeptides and peptide hormones. Its dysregulation has been implicated in neurological disorders, including Alzheimer's disease, and more recently, in cancer. This has driven the development of potent and selective PEP inhibitors for therapeutic and research applications. This compound has emerged as a potent, orally active, and specific non-peptide inhibitor of PEP. This guide critically evaluates its performance by comparing its inhibitory potency and selectivity against a panel of alternative compounds, including other synthetic inhibitors and natural products.
Comparative Analysis of PEP Inhibitors
The efficacy of a PEP inhibitor is determined by its potency (typically measured by IC50 or Ki values) and its selectivity for PEP over other proteases. The following table summarizes the available quantitative data for this compound and a selection of alternative PEP inhibitors.
| Compound | Type | Target Enzyme | Potency (IC50/Ki) | Selectivity Profile |
| This compound | Non-peptide synthetic | Rat Brain PEP | Ki = 0.95 nM[1][2] | Described as a "specific" and "selective" inhibitor[1][3]. Comprehensive quantitative selectivity data against a standard protease panel (e.g., trypsin, chymotrypsin, elastase) is not readily available in the reviewed literature. |
| JTP-4819 | Peptide-like synthetic | Rat Brain PEP | IC50 = 0.83 nM[4] | Stated to be a "specific inhibitor of PEP"[5]. Detailed quantitative selectivity data against a broad panel of proteases is limited in the available literature. |
| S 17092 | Peptide-like synthetic | Human Brain PEP | Ki = 1.0 nM, IC50 = 1.2 nM[6] | Highly selective. Does not significantly inhibit aminopeptidases B and M, dipeptidylaminopeptidase IV, endopeptidases 3.4.24.11, 3.4.24.15, 3.4.24.16, calpains, or angiotensin-converting enzyme[7]. |
| Pramiracetam | Nootropic | Prolyl Endopeptidase | Ki in the µM range[7] | Primarily known as a nootropic agent with weaker PEP inhibitory activity compared to dedicated synthetic inhibitors[8]. |
| Baicalin | Natural Product (Flavonoid) | Prolyl Oligopeptidase | Dose-dependent inhibition[9] | Known to inhibit other enzymes, including the proteasome, specifically chymotrypsin-like activity. This suggests a broader inhibitory profile compared to selective synthetic inhibitors. |
| Berberine | Natural Product (Alkaloid) | Prolyl Oligopeptidase | Dose-dependent inhibition | Exhibits inhibitory activity against a range of other enzymes, including HIV protease and protein tyrosine phosphatase 1B (PTP1B). This indicates a lack of high selectivity for PEP. |
Experimental Protocols
Accurate validation of PEP inhibitors requires standardized and reproducible experimental protocols. Below is a detailed methodology for a common in vitro PEP inhibition assay.
Prolyl Endopeptidase (PEP) Inhibition Assay using a Fluorogenic Substrate
This protocol outlines the measurement of PEP activity and its inhibition using the fluorogenic substrate Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC).
Materials and Reagents:
-
Recombinant human or purified PEP enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA
-
Fluorogenic Substrate: Z-Gly-Pro-AMC (stock solution in DMSO)
-
Test Inhibitor (e.g., this compound, stock solution in DMSO)
-
Positive Control Inhibitor (e.g., Z-Pro-prolinal)
-
96-well, black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor and positive control in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
Dilute the PEP enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.
-
Prepare the Z-Gly-Pro-AMC substrate solution in Assay Buffer to the final desired concentration (e.g., 200 µM).
-
-
Assay Setup:
-
To the wells of the 96-well plate, add 50 µL of the serially diluted inhibitor solutions or Assay Buffer for the no-inhibitor control.
-
Add 25 µL of the diluted PEP enzyme solution to all wells except for the blank (no enzyme) wells. To the blank wells, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorometric microplate reader, pre-set to 37°C.
-
Measure the increase in fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The release of the fluorophore 7-amido-4-methylcoumarin (AMC) upon substrate cleavage leads to an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction (initial velocity, V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence rate from the blank wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Concepts
To further aid in the understanding of PEP's role and the validation process for its inhibitors, the following diagrams have been generated using Graphviz.
Caption: PEP's role in neuropeptide signaling.
Caption: Experimental workflow for PEP inhibitor validation.
Caption: Classification of PEP inhibitors.
Conclusion
This compound stands out as a highly potent, non-peptide inhibitor of prolyl endopeptidase. Its nanomolar potency makes it a valuable tool for in vitro and in vivo studies aimed at elucidating the functions of PEP. While described as "specific," a comprehensive, publicly available dataset quantifying its selectivity against a broad panel of serine proteases would further strengthen its validation. In comparison, S 17092 demonstrates both high potency and well-documented selectivity, making it another excellent choice for specific PEP inhibition studies. Natural product-derived inhibitors such as Baicalin and Berberine, while showing activity against PEP, appear to have a broader range of biological targets and are therefore less suitable for studies requiring high selectivity. The selection of an appropriate PEP inhibitor will ultimately depend on the specific requirements of the research, including the desired potency, selectivity, and mode of administration. This guide provides the necessary comparative data and experimental context to make an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPECIFIC INHIBITORS FOR PROLYL ENDOPEPTIDASE AND THEIR ANTI-AMNESIC EFFECT [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]
- 7. fundacionbengoa.org [fundacionbengoa.org]
- 8. med.stanford.edu [med.stanford.edu]
- 9. Mechanism-based inhibitors of serine proteases with high selectivity through optimization of S' subsite binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Y-29794 Tosylate: A Potent Prolyl Endopeptidase Inhibitor with a Focused Selectivity Profile
For Immediate Release
Y-29794 tosylate is a potent, orally active, and specific non-peptide inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP).[1][2] It acts through a competitive and reversible mechanism.[2] This guide provides a comparative analysis of this compound's interaction with its primary target and discusses the current understanding of its cross-reactivity with other proteases, supported by experimental methodologies for assessing inhibitor selectivity.
Quantitative Inhibitor Profile
This compound demonstrates high affinity for its target enzyme, prolyl endopeptidase. While comprehensive public data on its cross-reactivity against a wide panel of other proteases is limited, its potent inhibition of PREP is well-documented.
| Inhibitor | Target Protease | Ki (nM) | IC50 (nM) | Source Organism of Enzyme |
| Y-29794 | Prolyl Endopeptidase (PREP) | 0.95 | Not Widely Reported | Rat Brain |
Note: The Ki value represents the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibition.
Signaling Pathways and Mechanism of Action
Prolyl endopeptidase is a serine protease involved in the maturation and degradation of various peptide hormones and neuropeptides by cleaving peptide bonds on the C-terminal side of proline residues.[3][4] Its substrates are typically less than 30 amino acids in length.[4] More recent research has uncovered non-proteolytic functions of PREP, where it acts as a transcriptional coregulator, influencing pathways related to steroid biosynthesis, cholesterol metabolism, and cytokine signaling.[5]
The following diagram illustrates the known roles of prolyl endopeptidase.
Caption: Dual roles of Prolyl Endopeptidase (PREP) and its inhibition by Y-29794.
Experimental Protocols
To ensure the accurate assessment of an inhibitor's selectivity, a standardized experimental protocol is crucial. Below is a representative methodology for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of proteases using a fluorometric assay.
Objective: To quantify the inhibitory potency of a test compound (e.g., this compound) against a selection of proteases.
Materials:
-
Test compound (inhibitor) stock solution (e.g., in DMSO).
-
Target proteases (e.g., PREP, trypsin, chymotrypsin, elastase, etc.).
-
Fluorogenic peptide substrates specific for each protease.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in Assay Buffer. This should typically cover a broad concentration range (e.g., from 1 nM to 100 µM).
-
Assay Plate Setup:
-
Add a fixed volume of each compound dilution to the wells of the microplate.
-
Include "No Inhibitor" control wells containing only Assay Buffer.
-
Include "No Enzyme" control wells to measure background fluorescence.
-
-
Enzyme Addition and Pre-incubation:
-
Add a fixed concentration of the target protease to each well (except the "No Enzyme" controls).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the specific fluorogenic substrate for the protease to all wells to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore being released.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence from the "No Enzyme" control wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the "No Inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The following workflow diagram illustrates the process for assessing protease inhibitor selectivity.
Caption: Workflow for determining the selectivity profile of a protease inhibitor.
References
- 1. Prolyl endopeptidase contributes to early neutrophilic inflammation in acute myocardial transplant rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 5. Prolyl endopeptidase remodels macrophage function as a novel transcriptional coregulator and inhibits fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of ROCK Inhibitors: Fasudil vs. Y-27632
In the landscape of pharmacological tools for studying Rho-associated coiled-coil containing protein kinase (ROCK) signaling, Fasudil and Y-27632 have emerged as prominent and widely utilized inhibitors. While the initial query introduced Y-29794 tosylate, it is crucial to clarify that Y-29794 is primarily recognized as a potent and specific inhibitor of prolyl endopeptidase (PPCE), not a ROCK inhibitor. Therefore, this guide will provide a comprehensive comparison between two canonical ROCK inhibitors: Fasudil and Y-27632, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data.
This comparative guide delves into the specifics of their inhibitory activity, supported by quantitative data, detailed experimental methodologies, and visual representations of the ROCK signaling pathway and experimental workflows.
Quantitative Comparison of Inhibitory Potency
The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). Below is a summary of the reported values for Fasudil, its active metabolite Hydroxyfasudil, and Y-27632 against the two isoforms of ROCK, ROCK1 and ROCK2.
| Compound | Target | IC50 | Ki |
| Fasudil | ROCK1 | - | 0.33 µM |
| ROCK2 | 0.158 µM - 1.9 µM | - | |
| Hydroxyfasudil | ROCK1 | 0.73 µM | - |
| ROCK2 | 0.72 µM | - | |
| Y-27632 | ROCK1 | 348 nM (0.348 µM)[1] | 140 - 220 nM (0.14 - 0.22 µM)[2][3] |
| ROCK2 | 249 nM (0.249 µM)[1] | 300 nM (0.3 µM)[2][3] |
Note: IC50 and Ki values can vary between different studies and experimental conditions.
The ROCK Signaling Pathway
The ROCK signaling pathway plays a pivotal role in regulating a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates a variety of downstream substrates, leading to the modulation of the actin cytoskeleton and other cellular functions.
In Vitro and In Vivo Experimental Data: A Comparative Overview
Direct comparative studies between Fasudil and Y-27632 have been conducted to evaluate their efficacy in various biological contexts.
A study comparing the effects of Fasudil and Y-27632 on cutaneous nerve regeneration in rats revealed that Y-27632 was more effective in promoting axon growth and repair.[4] In this study, intraperitoneal administration of Y-27632 (40 mg/kg) resulted in a significantly higher density of new axons one week after saphenous nerve injury compared to the Fasudil (40 mg/kg) and control groups.[4] Furthermore, in an in vitro axotomy model using dorsal root ganglia (DRG), Y-27632 led to significantly longer regenerated axons and larger growth cone areas compared to Fasudil.[4]
Another area where both inhibitors have been extensively studied is in the context of human pluripotent stem cells (hPSCs). Research has shown that Fasudil can effectively replace the more expensive Y-27632 in hPSC research to improve cell survival and growth after passaging and cryopreservation, without affecting their pluripotency.[5][6][7]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are generalized methodologies for key experiments used in ROCK inhibition studies.
In Vitro Kinase Assay for IC50 Determination
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ROCK.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant ROCK1 or ROCK2 enzyme, a suitable kinase buffer, ATP, and a substrate such as Myosin Phosphatase Target Subunit 1 (MYPT1).
-
Inhibitor Dilution: Create a series of dilutions of the test inhibitor (Fasudil or Y-27632) in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, combine the ROCK enzyme, the inhibitor at various concentrations, the substrate, and initiate the reaction by adding ATP. Include control wells with no inhibitor.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using methods like ELISA with a phospho-specific antibody or by separating the proteins via SDS-PAGE followed by Western blotting.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell-Based Assay for ROCK Inhibition
Cell-based assays assess the effect of an inhibitor on ROCK activity within a cellular context.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HeLa, Swiss 3T3) in a multi-well plate.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the ROCK inhibitor for a defined period.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Analysis of Downstream Targets: Analyze the phosphorylation status of downstream ROCK targets, such as Myosin Light Chain 2 (MLC2) or MYPT1, using Western blotting with phospho-specific antibodies. A decrease in the phosphorylation of these targets indicates ROCK inhibition.
-
Phenotypic Analysis: Observe changes in cell morphology, such as the disassembly of stress fibers, using immunofluorescence microscopy.
In Vivo Studies in Animal Models
In vivo experiments are crucial for evaluating the therapeutic potential and physiological effects of ROCK inhibitors.
Protocol:
-
Animal Model: Select an appropriate animal model relevant to the disease or biological process being studied (e.g., a nerve injury model in rats).
-
Drug Administration: Administer the ROCK inhibitor (Fasudil or Y-27632) to the animals via a suitable route (e.g., intraperitoneal injection, oral gavage).
-
Treatment Regimen: Follow a predefined dosing schedule and duration.
-
Outcome Assessment: At the end of the study, assess the relevant outcomes. For example, in a nerve regeneration study, this would involve histological analysis of nerve tissue to quantify axon density and length.
-
Data Analysis: Statistically compare the outcomes between the treatment groups and a control group.
Selectivity Profile
While both Fasudil and Y-27632 are potent ROCK inhibitors, their selectivity against other kinases is an important consideration. Y-27632 has been reported to inhibit other kinases at higher concentrations. The selectivity of Fasudil has also been characterized, and it is known to inhibit other kinases to some extent. Researchers should be mindful of these potential off-target effects when interpreting experimental results.
Conclusion
Both Fasudil and Y-27632 are invaluable tools for investigating the multifaceted roles of the ROCK signaling pathway. While Y-27632 appears to be more potent in some in vitro and in vivo models, Fasudil offers a cost-effective and clinically approved alternative, particularly in the field of stem cell research. The choice between these inhibitors will ultimately depend on the specific experimental context, the desired potency, and considerations of cost and potential off-target effects. It is imperative for researchers to carefully consider the data presented in this guide and the specifics of their experimental design to make an informed decision.
References
- 1. ROCK inhibitor Y-27632 | Hello Bio [hellobio.com]
- 2. Y-27632 | ROCK-I and ROCK-I inhibitor | TargetMol [targetmol.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Comparison of the efficacy of Rho kinase inhibitor Fasudil and Y27632 in promoting cutaneous nerve regeneration [chjcana.com]
- 5. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research | PLOS One [journals.plos.org]
- 6. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Two Distinct Cellular Pathway Inhibitors: Y-27632 and Y-29794
An Important Clarification for Researchers: This guide provides a detailed analysis of two commonly referenced small molecule inhibitors, Y-27632 and Y-29794. It is critical to note from the outset that while both are potent inhibitors, they target distinct enzyme classes and signaling pathways. Y-27632 is a well-established and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), pivotal in regulating cell shape and motility. In contrast, Y-29794 is a potent inhibitor of prolyl endopeptidase (PREP), a serine protease involved in neuropeptide metabolism.
This document will first elucidate the mechanism and experimental data for the ROCK inhibitor Y-27632. It will then separately detail the characteristics of the PREP inhibitor Y-29794. A direct comparison for Rho-kinase inhibition is not scientifically valid, and this guide aims to clarify their distinct applications to prevent experimental misinterpretation.
Part 1: Y-27632, the Selective Rho-Kinase (ROCK) Inhibitor
Y-27632 is a cell-permeable, ATP-competitive inhibitor of ROCK kinases (both ROCK1 and ROCK2). Its action leads to the disassembly of the actin cytoskeleton, affecting processes such as cell contraction, adhesion, and migration. It is widely used in stem cell research to enhance cell survival upon dissociation and in studies of cardiovascular and neural systems.
Mechanism of Action: The Rho/ROCK Signaling Pathway
The small GTPase RhoA, when activated, binds to and activates ROCK. ROCK then phosphorylates several downstream targets, most notably the Myosin Phosphatase Target subunit 1 (MYPT1).[1][2] Phosphorylation of MYPT1 at key inhibitory sites (e.g., Thr696/Thr855) inactivates myosin light chain (MLC) phosphatase.[3] This inactivation leads to an increase in the phosphorylation of MLC, which promotes actin-myosin contractility, stress fiber formation, and focal adhesion assembly. Y-27632 competitively binds to the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets and thereby inhibiting this cascade.[4]
Figure 1: Rho/ROCK signaling pathway with the inhibitory action of Y-27632.
Data Presentation: Y-27632 Performance
The following tables summarize the quantitative data for Y-27632's inhibitory activity and selectivity.
Table 1: Inhibitory Potency of Y-27632 against ROCK Kinases
| Compound | Target | Parameter | Value (nM) | Notes |
| Y-27632 | p160ROCK (human) | Ki | 140 | ATP-competitive inhibition.[5] |
| Y-27632 | ROCK1 | Ki | 140 | Cell-free assay. |
| Y-27632 | ROCK2 | Ki | ~300 | Estimated from various sources. |
Table 2: Kinase Selectivity Profile of Y-27632
| Kinase Target | Parameter | Value (µM) | Selectivity Fold (vs. ROCK1 Ki) |
| Protein Kinase C (PKC) | Ki | 26 | ~185x |
| cAMP-dependent Protein Kinase (PKA) | Ki | 25 | ~178x |
| Myosin Light Chain Kinase (MLCK) | Ki | >250 | >1785x |
Data compiled from multiple sources indicating high selectivity for ROCK over other common kinases.[5]
Part 2: Y-29794, the Prolyl Endopeptidase (PREP) Inhibitor
Y-29794 is a potent, selective, and brain-penetrant inhibitor of prolyl endopeptidase (PREP).[6][7] PREP is a serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[8] It is involved in the metabolism of numerous neuropeptides and peptide hormones and has been implicated in neurodegenerative diseases and, more recently, in cancer signaling.[9][10][11]
Mechanism of Action: PREP Inhibition
PREP's role is to regulate the levels of specific bioactive peptides. By inhibiting PREP, Y-29794 prevents the degradation of these peptides, thereby prolonging their signaling effects.[6] Recent studies have also suggested that Y-29794 may have effects beyond PREP inhibition, potentially impacting other cellular pathways like the IRS1-AKT-mTORC1 survival pathway in certain cancer cells.[11]
Figure 2: Simplified mechanism of Prolyl Endopeptidase (PREP) and its inhibition by Y-29794.
Data Presentation: Y-29794 Performance
Table 3: Inhibitory Potency of Y-29794 against Prolyl Endopeptidase
| Compound | Target | Parameter | Value (nM) | Notes |
| Y-29794 | Prolyl Endopeptidase (rat brain) | Ki | 0.95 | Competitive and reversible inhibition.[6] |
Note: Data on the selectivity of Y-29794 against a broad panel of other kinases or proteases is not as widely published as for Y-27632.
Experimental Protocols
Protocol 1: In Vitro Rho-Kinase (ROCK) Activity Assay
This protocol provides a general framework for measuring ROCK activity in the presence of an inhibitor using an ELISA-based method.
Objective: To determine the IC50 value of Y-27632 for ROCK.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme.
-
MYPT1 substrate-coated 96-well plate.
-
Y-27632 stock solution (e.g., 10 mM in DMSO).
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT).
-
ATP solution.
-
Primary antibody: Anti-phospho-MYPT1 (Thr696).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
TMB substrate and Stop Solution.
-
Plate reader.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of Y-27632 in Kinase Assay Buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).
-
Reaction Setup: To the MYPT1-coated wells, add 50 µL of diluted ROCK enzyme. Then add 25 µL of the diluted Y-27632 or vehicle control (DMSO). Pre-incubate for 10 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding 25 µL of ATP solution (final concentration typically near the Km for ATP).
-
Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle agitation.
-
Stopping and Washing: Stop the reaction by flicking out the contents. Wash the wells three times with 200 µL of Wash Buffer (e.g., TBS with 0.05% Tween-20).
-
Antibody Incubation: Add 100 µL of diluted anti-phospho-MYPT1 (Thr696) antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 5.
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the wells again. Add 100 µL of TMB substrate. Once sufficient color has developed (5-15 min), add 100 µL of Stop Solution.
-
Data Analysis: Read the absorbance at 450 nm. Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC50 value.
Protocol 2: Western Blot for Phosphorylated MYPT1
This protocol describes how to assess the cellular activity of Y-27632 by measuring the phosphorylation of its direct substrate, MYPT1.
References
- 1. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Analysis of phosphorylation of the myosin-targeting subunit of myosin light chain phosphatase by Phos-tag SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Y-29794--a non-peptide prolyl endopeptidase inhibitor that can penetrate into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptidomics of prolyl endopeptidase in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolyl endopeptidase disruption reduces hepatic inflammation and oxidative stress in methionine-choline-deficient diet-induced steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Experiments: A Comparative Guide to ROCK Inhibitors
A critical point of clarification: The initial request to replicate key experiments with Y-29794 tosylate as a Rho-associated coiled-coil kinase (ROCK) inhibitor appears to be based on a misunderstanding of the compound's primary mechanism of action. Extensive database searches indicate that this compound is a potent and specific inhibitor of prolyl endopeptidase (PPCE), an enzyme implicated in neurological conditions such as Alzheimer's disease.[1][2][3] There is no readily available scientific literature to suggest that this compound functions as a ROCK inhibitor.
Therefore, this guide will focus on replicating key experiments with two well-established and widely researched ROCK inhibitors: Y-27632 and Fasudil . This comparative analysis will provide researchers, scientists, and drug development professionals with a comprehensive overview of their effects on crucial cellular processes, supported by experimental data and detailed protocols.
Introduction to ROCK Inhibition
The Rho-associated coiled-coil kinase (ROCK) signaling pathway is a central regulator of cellular functions, including cell proliferation, apoptosis (programmed cell death), and migration. Dysregulation of this pathway is implicated in a variety of diseases, making ROCK inhibitors a subject of intense research and therapeutic interest. Y-27632 and Fasudil are two of the most commonly used small molecule inhibitors in these investigations.
Comparative Analysis of Key Experiments
This section details the effects of Y-27632 and Fasudil on cell proliferation, apoptosis, and cell migration, presenting quantitative data in a clear, tabular format for easy comparison.
Cell Proliferation
The effect of ROCK inhibitors on cell proliferation is highly context-dependent, varying with cell type, concentration, and the specific inhibitor used.
| Inhibitor | Cell Line(s) | Concentration(s) | Observed Effect | Reference(s) |
| Y-27632 | T24 and 5637 bladder cancer cells | 10-150 µmol/l | Significant suppression of cell proliferation in a concentration- and time-dependent manner. | [][5] |
| Human Periodontal Ligament Stem Cells (PDLSCs) | 10 and 20 μM | Significantly promoted cell proliferation. | [6] | |
| SW620 colon cancer cells | Not specified | Increased cell proliferation at low cell densities. | [7] | |
| Fasudil | MDA-MB-231 breast cancer cells | Various concentrations | Inhibition of anchorage-independent growth. | [3] |
Apoptosis
ROCK inhibitors have been shown to modulate apoptosis, with effects that can be either pro-survival or pro-apoptotic depending on the cellular context.
| Inhibitor | Cell Line/Model | Concentration(s) | Observed Effect | Reference(s) |
| Y-27632 | Dissociated human embryonic stem cells (hESCs) | 10 µM | Prevents dissociation-induced apoptosis (anoikis). | |
| Salivary gland stem cells (SGSCs) | 10 µM | Significantly reduced apoptotic and necrotic cell populations. | ||
| Human hyperplastic prostate epithelial cells (BPH-1) | Dose-dependent | Induced cell apoptosis. | ||
| Fasudil | Retinal detachment model in pigs | 10 mM | Reduced pyknotic nuclei (a marker of apoptosis) by 55.7%. | |
| Primary mouse hippocampal neurons | Not specified | Led to higher neuron survival by reducing apoptosis. | [7] |
Cell Migration
The role of ROCK signaling in cytoskeletal dynamics makes it a critical pathway for cell migration. Inhibition of ROCK can have profound, though sometimes contradictory, effects on this process.
| Inhibitor | Cell Line(s) | Concentration(s) | Observed Effect | Reference(s) |
| Y-27632 | MM1 rat ascites hepatoma cells | Not specified | Suppressed migration and invasion. | [1] |
| Human Periodontal Ligament Stem Cells (PDLSCs) | 10 and 20 μM | Significantly enhanced cell migration. | [6] | |
| Murine and human hepatic stellate cells | 1 µM and 10 µM | Increased migration. | [6] | |
| Fasudil | HT1080 fibrosarcoma cells (in vivo) | 50 mg/kg/d | Significantly reduced the number of tumor nodules in an experimental lung metastasis model. | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the key experiments discussed.
Cell Proliferation Assay (e.g., CCK-8 Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the ROCK inhibitor (e.g., Y-27632 or Fasudil) or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (e.g., Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the ROCK inhibitor or vehicle control for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Migration Assay (e.g., Wound Healing/Scratch Assay)
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove dislodged cells and replace the medium with fresh medium containing the ROCK inhibitor or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
ROCK Signaling Pathway
Caption: The ROCK signaling pathway and points of inhibition.
Experimental Workflow for a Cell Migration Assay
Caption: A typical workflow for a wound healing/scratch assay.
Conclusion
This guide provides a comparative overview of the effects of two prominent ROCK inhibitors, Y-27632 and Fasudil, on key cellular processes. The presented data and protocols offer a valuable resource for researchers aiming to replicate and expand upon these foundational experiments. It is crucial to re-emphasize that this compound is not a ROCK inhibitor and its biological activities should be investigated within the context of prolyl endopeptidase inhibition. The context-dependent nature of ROCK inhibitor effects underscores the importance of careful experimental design and interpretation when investigating their therapeutic potential.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | CAS 129184-48-1 | Sun-shinechem [sun-shinechem.com]
- 5. This compound | C30H42N2O4S3 | CID 9851449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 2mg, CAS [[143984-17-2]] | BIOZOL [biozol.de]
- 7. This compound [chemlab-tachizaki.com]
A Head-to-Head Comparison of Y-27632 and Berberine: A Guide for Researchers
In the landscape of pharmacological research, the specific targeting of signaling pathways is paramount for the development of novel therapeutics. This guide provides a detailed, data-driven comparison of two widely studied small molecules: Y-27632, a selective ROCK inhibitor, and Berberine, a natural isoquinoline alkaloid with pleiotropic effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct and overlapping mechanisms of these compounds.
A note on nomenclature: The initial query referenced "Y-29794 tosylate," a prolyl endopeptidase (PPCE) inhibitor.[1][2] However, given the comparative context with Berberine, a modulator of metabolic and signaling pathways, it is highly probable that the intended compound was the well-characterized Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-27632. This guide will proceed with the analysis of Y-27632.
Overview and Primary Mechanisms of Action
Y-27632 is a potent and selective, ATP-competitive inhibitor of ROCK1 and ROCK2.[3] The ROCK signaling pathway is a critical downstream effector of the small GTPase RhoA and plays a fundamental role in regulating the actin cytoskeleton.[4] This regulation impacts numerous cellular processes including cell adhesion, migration, proliferation, and smooth muscle contraction.[5][6] Y-27632 is widely utilized in research to modulate these processes, for instance, to enhance the survival of dissociated human embryonic stem cells and to study its effects on cytoskeletal dynamics.[3][5]
Berberine , in contrast, is a natural product with a broad spectrum of biological activities.[7][8] Its primary and most studied mechanism of action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9][10] By activating AMPK, berberine influences a multitude of downstream pathways, leading to effects on glucose and lipid metabolism, inflammation, and cell growth.[11][12] Additionally, berberine has been shown to interact with a variety of other targets, contributing to its diverse pharmacological profile.[13][14]
Quantitative Comparison of Biological Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for Y-27632 and Berberine across various experimental contexts.
Table 1: Quantitative Data for Y-27632
| Target/Assay | Cell Line/Tissue | IC50/EC50 | Reference |
| ROCK-II | Enzyme Assay | K_i = 140 nM | [3] |
| Phenylephrine-induced Contraction | Human Corpus Cavernosum | EC50 = 2.2 ± 0.25 µM | [15] |
| Phenylephrine-induced Contraction | Rabbit Corpus Cavernosum | EC50 = 0.99 ± 0.3 µM | [15] |
| EFS-induced Contractions | Human Corpus Cavernosum | IC50 = 3.3 ± 0.25 µM | [15] |
| EFS-induced Contractions | Rabbit Corpus Cavernosum | IC50 = 2.8 ± 0.2 µM | [15] |
| Inhibition of Myofibroblast Differentiation | Graves' Ophthalmopathy Orbital Fibroblasts | 30 µM (Effective Concentration) | [16] |
| Promotion of Keratinocyte Growth and Migration | Human Keratinocytes | 10 µmol/L (Effective Concentration) | [17] |
| Promotion of Porcine Corneal Endothelial Cell Proliferation | Porcine Corneal Endothelial Cells | 100 µmol/L (Optimal Concentration) | [18] |
| Inactivation of Hepatic Stellate Cells | Rat Hepatic Stellate Cells | 1, 10, 100 µM (Effective Concentrations) | [19] |
Table 2: Quantitative Data for Berberine
| Target/Assay | Cell Line/Tissue | IC50/EC50 | Reference |
| Cell Growth Inhibition | Triple-Negative Breast Cancer Cell Lines | IC50 = 0.19 µM to 16.7 µM | [20] |
| Cell Growth Inhibition | T47D and MCF7 Breast Cancer Cells | IC50 = 25 µM (48 hr) | [21] |
| AMPK Activation | HCT116, SW480, and LOVO CRC cells | 15-60 µmol/L (Effective Concentration) | |
| Inhibition of COX-2 Expression | HCT116 Cells | Effective at concentrations that induce AMPK activation | |
| Inhibition of mTOR Signaling | HCT116, SW480, and LOVO CRC cells | Effective at 15 µmol/L in HCT116 (24 hr) | [22] |
| Primary Root Length Inhibition | Arabidopsis thaliana | IC50 = 0.25 µg/mL | [23] |
| Fresh Weight Inhibition | Arabidopsis thaliana | IC50 = 6.01 µg/mL | [23] |
Signaling Pathways
The distinct primary targets of Y-27632 and Berberine lead to the modulation of different core signaling pathways.
Y-27632 Signaling Pathway
Y-27632 directly inhibits ROCK, preventing the phosphorylation of its downstream substrates. A key substrate is Myosin Phosphatase Target Subunit 1 (MYPT1), which, when phosphorylated by ROCK, leads to the inactivation of Myosin Light Chain (MLC) Phosphatase. This results in increased phosphorylation of MLC, promoting actin-myosin contractility and the formation of stress fibers and focal adhesions.[6] By inhibiting ROCK, Y-27632 disrupts this cascade, leading to reduced cellular contractility.
Berberine Signaling Pathway
Berberine's effects are largely mediated through the activation of AMPK. This activation can occur through multiple mechanisms, including inhibition of mitochondrial respiratory chain complex I.[24] Activated AMPK then phosphorylates a range of downstream targets to restore cellular energy balance. Key among these is the inhibition of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[22][13] AMPK activation also leads to the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[25]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Stem Cell Tested ROCK Inhibitor (Y-27632) Millipore [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: its benefits in hESC expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Berberine and Its Study as an Antidiabetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simvastatin and ROCK Inhibitor Y-27632 Inhibit Myofibroblast Differentiation of Graves’ Ophthalmopathy-Derived Orbital Fibroblasts via RhoA-Mediated ERK and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Y27632 on keratinocyte procurement and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic potential of Rho-associated kinase inhibitor Y27632 in corneal endothelial dysfunction: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibitory effect of Y-27632, a ROCK inhibitor, on progression of rat liver fibrosis in association with inactivation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]
- 25. diabetesjournals.org [diabetesjournals.org]
Evaluating the Specificity of Y-29794 Tosylate in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Y-29794 tosylate and the widely-used ROCK inhibitor, Y-27632, to aid researchers in selecting the appropriate tool compound for their studies. A critical finding of this evaluation is that this compound's primary target is prolyl endopeptidase (PPCE), distinguishing it from the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-27632. This guide will delve into their respective specificities, outline experimental protocols for their evaluation, and provide a clear understanding of their distinct signaling pathways.
Inhibitor Specificity at a Glance
The following table summarizes the known inhibitory activities of this compound and Y-27632. Direct comparison of their potency is not straightforward due to their different primary targets.
| Inhibitor | Primary Target(s) | Reported Potency (IC50 / Ki) | Known Off-Target Activities or Secondary Effects |
| This compound | Prolyl Endopeptidase (PPCE) | Ki: 0.95 nM (rat brain PPCE)[1][2][3] IC50: 3.0 nM (rat brain PPCE)[1] | May inhibit the IRS1-AKT-mTORC1 signaling pathway in some cancer cells.[4] A comprehensive kinase selectivity profile is not publicly available. |
| Y-27632 | Rho-associated kinase 1 (ROCK1) and Rho-associated kinase 2 (ROCK2) | IC50: ~2.2-3.3 µM in tissues[5] | Can inhibit other kinases such as protein kinase C (PKC) and protein kinase A (PKA) at higher concentrations. |
Distinct Signaling Pathways
Understanding the divergent signaling pathways targeted by this compound and Y-27632 is fundamental to accurate experimental design and data interpretation. This compound modulates the activity of PPCE, a serine protease that cleaves proline-containing peptides, while Y-27632 interferes with the ROCK signaling cascade, a critical regulator of the actin cytoskeleton.
Caption: Primary signaling pathways of this compound and Y-27632.
Experimental Protocols for Specificity Evaluation
To rigorously assess inhibitor specificity in a given biological context, a combination of in vitro and cellular assays is recommended.
General Experimental Workflow
A robust workflow for characterizing the specificity of any inhibitor should include determining on-target potency, identifying potential off-targets through broad screening, and confirming target engagement in a cellular context.
Caption: A general workflow for evaluating inhibitor specificity.
Detailed Methodologies
1. Prolyl Endopeptidase (PPCE) Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit PPCE activity by measuring the cleavage of a fluorogenic substrate.
-
Reagents and Materials:
-
Purified recombinant human PPCE
-
PPCE fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.1% BSA
-
This compound (as a positive control inhibitor)
-
Test compound
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a 10-point serial dilution of the test compound and this compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
-
Add 50 µL of the diluted compounds or vehicle control (DMSO in Assay Buffer) to the wells of the microplate.
-
Add 25 µL of a pre-determined optimal concentration of PPCE enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the PPCE fluorogenic substrate to each well.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at 37°C for 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value using a suitable curve-fitting software.
-
2. In Vitro Rho-Kinase (ROCK) Assay (ELISA-based)
This non-radioactive assay measures the inhibition of ROCK-catalyzed phosphorylation of its substrate, MYPT1.
-
Reagents and Materials:
-
Recombinant active ROCK2
-
96-well plate pre-coated with recombinant MYPT1
-
Kinase Reaction Buffer: 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Y-27632 (as a positive control inhibitor)
-
Test compound
-
ATP
-
Anti-phospho-MYPT1 (Thr696) antibody
-
HRP-conjugated secondary antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate and Stop Solution
-
Microplate reader
-
-
Procedure:
-
Prepare a 10-point serial dilution of the test compound and Y-27632 in Kinase Reaction Buffer.
-
Add 50 µL of the diluted compounds or vehicle control to the MYPT1-coated wells.
-
Add 25 µL of diluted active ROCK2 enzyme to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (at the Kₘ concentration for ROCK2, if known).
-
Incubate at 30°C for 30-60 minutes.
-
Aspirate the reaction mixture and wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted anti-phospho-MYPT1 antibody to each well and incubate at room temperature for 1 hour.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate until sufficient color develops.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Visualizing Specificity: A Comparative Diagram
The following diagram illustrates the known specificity profiles of this compound and Y-27632, highlighting their distinct primary targets and the current understanding of their off-target potential.
Caption: Comparative specificity profiles of this compound and Y-27632.
Conclusion and Recommendations
This guide clarifies that this compound and Y-27632 are specific inhibitors for distinct enzyme classes: prolyl endopeptidase and Rho-associated kinase, respectively.
-
This compound is a highly potent and selective tool for investigating PPCE-mediated biological processes. However, given the report of its effects on a kinase signaling pathway, researchers should exercise caution and consider performing a broad kinase selectivity screen to fully characterize its off-target profile, especially when unexpected phenotypes are observed.
-
Y-27632 remains the standard for studying ROCK-dependent signaling. To ensure maximal specificity, it is crucial to use the lowest effective concentration and to be mindful of its potential off-target effects on other kinases at higher concentrations.
For any study utilizing these inhibitors, empirical determination of their efficacy and specificity within the chosen experimental system is paramount for the generation of reliable and interpretable data.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Y-29794--a non-peptide prolyl endopeptidase inhibitor that can penetrate into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Y-29794 Tosylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Y-29794 tosylate, a prolyl endopeptidase (PPCE) inhibitor.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a step-by-step disposal procedure based on general best practices for handling hazardous chemical waste and compounds of the tosylate class. Tosylates are recognized as potent alkylating agents, and therefore, this compound and any contaminated materials should be handled with extreme caution to minimize exposure and prevent environmental release.
Chemical and Physical Properties
A clear understanding of the substance's properties is the first step in safe handling and disposal.
| Property | Value |
| Molecular Formula | C30H42N2O4S3[1][2] |
| Molecular Weight | 590.9 g/mol [1] |
| CAS Number | 143984-17-2[1][2] |
| Appearance | No data available (assume solid) |
| Solubility | No data available |
| Synonyms | Y 29794 tosylate, Y-29794 (tosylate)[1] |
Quantitative hazard and disposal data are not publicly available and must be obtained from the supplier-specific Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
-
Ventilation: All handling should be performed inside a certified chemical fume hood.[3]
Step-by-Step Disposal Procedure
Follow these steps to ensure the safe disposal of this compound and associated waste.
Step 1: Waste Segregation
Do not mix this compound waste with other waste streams, especially incompatible materials.[3] Keep it separate from general laboratory trash and non-hazardous waste. Avoid mixing it with other chemical wastes unless explicitly permitted by your institution's hazardous waste management guidelines.
Step 2: Container Selection
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.
Step 3: Waste Transfer
-
Solid Waste: Carefully transfer any solid this compound into the designated waste container using a clean spatula or scoop.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered hazardous waste and placed in a sealed, labeled bag or a designated solid waste container.[3]
Step 4: Labeling
Properly label the hazardous waste container immediately after adding the waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "143984-17-2"
-
An indication of the hazards (e.g., "Alkylation Agent," "Irritant")
Step 5: Storage
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials. This area should be well-ventilated.
Step 6: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to arrange for pickup and disposal.[3] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
Spills: In the event of a small spill within a fume hood, use an inert absorbent material (such as vermiculite or sand) to contain the spill.[3] Carefully collect the absorbent material and place it in the designated hazardous waste container. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move to fresh air immediately.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek medical attention immediately.
In all cases of exposure, seek medical attention and provide the Safety Data Sheet (SDS) for this compound or a related tosylate compound to the medical personnel.[3]
Signaling Pathway and Experimental Workflow
Y-29794 is an inhibitor of prolyl endopeptidase (PPCE), also known as prolyl oligopeptidase (POP). This enzyme is involved in the maturation and degradation of peptide hormones and neuropeptides. The following diagram illustrates the basic mechanism of action for a PPCE inhibitor.
Caption: A typical workflow for an in vitro experiment to determine the inhibitory activity of this compound on prolyl endopeptidase.
Caption: Simplified diagram showing this compound inhibiting the enzymatic activity of prolyl endopeptidase (PPCE) on a peptide substrate.
References
Personal protective equipment for handling Y-29794 tosylate
Essential Safety and Handling Guidelines for Y-29794 Tosylate
This compound is a potent, orally active, and specific non-peptide prolyl endopeptidase (PPCE) inhibitor used in research.[1] Due to the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a novel chemical with unknown hazards, exercising caution to minimize exposure. The following guidelines provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Precautionary Measures
As a potent enzyme inhibitor, this compound should be presumed to be hazardous.[2] All work with this compound, particularly in solid form, should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation of dust. If a fume hood is not available, appropriate respiratory protection is required.[2]
General Handling Precautions:
-
Avoid contact with skin and eyes.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation.
-
Keep containers tightly closed when not in use.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to create a barrier between the researcher and the chemical.[3][4] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard.[2][3] | To protect eyes from dust particles and accidental splashes. |
| Hand Protection | Nitrile or neoprene gloves (double gloving is recommended).[2][3] | Provides a barrier against skin contact. Regularly check gloves for any signs of degradation or puncture. |
| Body Protection | A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemically resistant gown or suit should be used.[2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used if working outside of a fume hood, especially with the solid compound.[4] | To prevent inhalation of fine particles. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Engineering Controls
Engineering controls are the primary method for minimizing exposure to hazardous chemicals.
| Control Type | Recommendation | Purpose |
| Ventilation | All weighing and handling of solid this compound should be performed in a certified chemical fume hood. | To contain and exhaust dust and aerosols, preventing inhalation. |
| Safety Equipment | An eyewash station and safety shower should be readily accessible in the work area. | To provide immediate decontamination in case of accidental exposure. |
First Aid Measures
In the event of exposure, immediate action is critical.[2]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Storage and Disposal
Proper storage and disposal are essential for safety and environmental protection.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated materials, including empty containers, should be treated as hazardous waste.
Operational Workflow
The following diagram outlines the standard operating procedure for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
